5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
InChI Key |
UCGRFJIOSICVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-7-Deazaadenine Derivatives
Abstract
The 7-deazaadenine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents. The strategic introduction of a fluorine atom at the 5-position creates a unique chemical entity—5-fluoro-7-deazaadenine—that combines the biological relevance of a purine isostere with the distinct physicochemical properties of fluorine. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoro-7-deazaadenine derivatives, synthesizing data from seminal and contemporary research. We will explore the causal relationships behind synthetic strategies, dissect the impact of substitutions on biological activity against key targets such as protein kinases and viral polymerases, and provide validated experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Rationale for the 5-Fluoro-7-Deazaadenine Scaffold
Nucleoside analogs are a cornerstone of modern pharmacology, particularly in the fields of oncology and virology.[1] Their success lies in their ability to mimic endogenous nucleosides, thereby hijacking critical cellular machinery like polymerases and kinases. The 7-deazaadenine scaffold, an isostere of adenine where the N7 atom is replaced by a carbon, presents a foundational modification. This change alters the electronic properties and removes a key hydrogen bond acceptor in the major groove of nucleic acids, while providing a new vector for chemical modification.[2][3]
The incorporation of a fluorine atom, particularly at the 5-position of the pyrrole ring, is a deliberate and impactful strategy in medicinal chemistry.[1] The rationale is threefold:
-
Mimicry and Polarity: Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This allows it to serve as a bioisostere of a hydrogen atom with minimal steric perturbation while profoundly altering local electronic environments. This can enhance binding affinity through favorable electrostatic or dipole interactions within a protein's active site.[1][4]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This often results in increased resistance to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug candidate.[4]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby protons, such as the N1-H of the pyrrole, potentially influencing key interactions with biological targets.
This guide will systematically deconstruct how these intrinsic properties, combined with further modifications across the scaffold, dictate the biological activity of 5-fluoro-7-deazaadenine derivatives.
Synthetic Strategies: Building the Core
The synthesis of 5-fluoro-7-deazaadenine nucleosides generally follows convergent strategies, where the modified nucleobase and a sugar moiety are prepared separately and coupled in a later step.[4] The choice of strategy is often dictated by the desired stereochemistry at the anomeric center (the C1' of the sugar).
Key Synthetic Approaches
Two primary tactics are employed for synthesizing fluorinated nucleosides:
-
Direct Fluorination: Introduction of fluorine onto a pre-formed nucleoside. This is a linear strategy but can suffer from low yields and lack of regioselectivity. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for hydroxyl-to-fluorine conversion with an inversion of configuration.[5]
-
Convergent Synthesis (Glycosylation): Coupling a fluorinated nucleobase with a sugar donor. This is the more common and versatile approach, allowing for better control over stereochemistry.[4] Vorbrüggen glycosylation conditions are frequently used for this purpose.
The diagram below illustrates a generalized workflow for the synthesis and evaluation of these derivatives.
Caption: Generalized workflow from synthesis to lead optimization.
Structure-Activity Relationships: Dissecting the Molecule
The biological activity of 5-fluoro-7-deazaadenine derivatives is exquisitely sensitive to substitutions on both the nucleobase and the attached sugar moiety. We will analyze these relationships by target class.
As Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology.[6] Because nucleoside analogs mimic the natural kinase substrate ATP, they serve as privileged scaffolds for kinase inhibitor design.[7]
-
The Hinge-Binding Region: The N6-amino group and the N1-H of the pyrrolo[2,3-d]pyrimidine core are critical for forming hydrogen bonds with the "hinge" region of the kinase active site, a conserved interaction for many ATP-competitive inhibitors.
-
The Ribose Pocket: The hydroxyl groups of the sugar moiety can form additional hydrogen bonds within the ribose-binding pocket, enhancing potency and target engagement.[7]
-
The 7-Position: This position is a key vector for achieving selectivity and potency. Extending from this position allows for engagement with hydrophobic pockets within the active site.[7] For example, adding large aromatic substituents at the 7-position can lead to potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibition.[7]
-
The 5-Position (Fluorine): The electron-withdrawing fluorine atom can modulate the hydrogen-bonding capacity of the adjacent N6-amino group, potentially fine-tuning the interaction with the kinase hinge.
The logical relationship between molecular modifications and kinase inhibitory activity is summarized below.
Caption: SAR logic for kinase inhibitor design.
Table 1: SAR of 7-Substituted Analogs as FGFR Inhibitors
| Compound ID | 7-Position Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 13f ¹⁷ | 3-ethynylphenyl | 1.2 | 1.5 | 0.8 | 1.1 |
| 19e ¹⁷ | 3-methoxyphenyl | 2.5 | 3.1 | 1.9 | 2.2 |
| 22a ¹⁷ | Phenyl | 4.5 | 5.2 | 3.8 | 4.1 |
| 22f ¹⁷ | 4-pyridyl | 0.9 | 1.3 | 0.7 | 1.0 |
| (Data synthesized from reference[7]) |
As shown in Table 1, the introduction of various aryl and heteroaryl groups at the 7-position leads to potent, pan-FGFR inhibition, with IC₅₀ values in the low nanomolar range. This highlights the importance of exploring this vector to achieve high-affinity binding.[7]
As Antiviral Agents
Many antiviral nucleoside analogs function as chain terminators of viral RNA or DNA synthesis. After being phosphorylated to the active triphosphate form by host or viral kinases, they are incorporated by the viral polymerase, leading to the cessation of nucleic acid elongation.
-
Targeting Viral Polymerases: The triphosphate of the 5-fluoro-7-deazaadenosine analog acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP). The 7-deaza modification can be well-tolerated by polymerases.[3]
-
Impact of Sugar Modifications:
-
2'-C-Methyl: The addition of a methyl group at the 2'-position is a well-established strategy in developing inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This modification often prevents chain elongation after incorporation.[8] A compound like 7-deaza-7-fluoro-2'-C-methyladenosine (DFMA) has shown broad-spectrum activity against multiple coronaviruses.[9]
-
2'-Fluoro: Introducing a fluorine atom at the 2'-position can enhance the stability of the nucleoside and its metabolites. 2'-fluoro-2'-C-methyluridine (Sofosbuvir) is a clinically approved HCV drug, demonstrating the utility of this modification.[8]
-
-
Role of the 5-Fluoro Group: The 5-fluoro substitution can enhance the antiviral potency. For example, in a series of furano-nucleoside hybrids targeting HCV, a 5-fluoro derivative showed a more than 50-fold enhancement in antiviral potency compared to its non-fluorinated parent compound.[10] This may be due to improved binding to the polymerase active site or increased stability of the incorporated nucleotide.
Table 2: Antiviral Activity of Selected Nucleoside Analogs
| Compound | Virus Target | Assay Type | EC₅₀ Value | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| DFMA ¹¹ | SARS-CoV-2 | Viral Load Reduction | - | >100 µM | 6.2 |
| 3a ² | HCV | Replicon | 0.085 µM | >100 µM | >1176 |
| PSI-7977 ¹³ | HCV | Replicon | 0.094 µM | >15.9 µM | >169 |
| (Data synthesized from references[8][9][11]) |
The high selectivity index (SI = CC₅₀/EC₅₀) is a critical parameter for a viable antiviral drug, indicating a wide therapeutic window between the concentration required for antiviral effect and the concentration that causes toxicity to host cells.
Key Experimental Protocols
The evaluation of novel chemical entities requires robust and reproducible experimental methods. The protocols described here represent self-validating systems for assessing the cytotoxic and kinase-inhibitory potential of 5-fluoro-7-deazaadenine derivatives.
Protocol: MTT Cell Viability Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a measure of its general cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol provides a universal method for measuring the activity of any kinase, making it ideal for screening inhibitors.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction in a total volume of 5-25 µL. This includes the kinase, the substrate (protein or peptide), ATP, and the test compound at various concentrations. Include no-kinase and no-inhibitor controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add a double volume of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Convert the raw luminescence units to percent inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion and Future Directions
The 5-fluoro-7-deazaadenine scaffold represents a highly versatile and tunable platform for drug discovery. Structure-activity relationship studies have demonstrated that:
-
The 7-position is the primary handle for modulating potency and selectivity , particularly for kinase inhibitors, by enabling access to specific hydrophobic pockets.[7]
-
Modifications to the sugar moiety are critical for determining the class of biological target. For instance, 2'-C-methyl substitutions are strongly correlated with antiviral activity against RNA polymerases.[8][9]
-
The 5-fluoro substituent consistently enhances biological activity , likely through a combination of improved metabolic stability and favorable electronic interactions with the target protein.[1][10]
Future research should focus on exploring novel substitutions at the 7-position to target a wider range of kinases or other ATP-binding proteins. Furthermore, the development of prodrug strategies, such as phosphoramidates, could enhance the oral bioavailability and cellular uptake of these nucleoside analogs, broadening their therapeutic potential.[11] The continued integration of computational docking studies with empirical SAR will undoubtedly accelerate the discovery of next-generation therapeutics based on this powerful chemical scaffold.
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Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Fluorinated Nucleosides: Synthesis and Biological Implication - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs | Request PDF. (n.d.). ResearchGate. [Link]
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Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (2022). ACS Publications. [Link]
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Fluorinated Nucleosides. (2015). SciForum. [Link]
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Synthesis of 5-aza-7-deazaguanine nucleoside derivatives as potential anti-flavivirus agents. (2005). Taylor & Francis Online. [Link]
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Structure−Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors, a New Purinergic Receptor Family. (2009). Figshare. [Link]
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Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. (2018). ResearchGate. [Link]
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Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Broad-Spectrum Antiviral Efficacy of 7-Deaza-7-Fluoro-2'-C-Methyladenosine Against Multiple Coronaviruses In Vitro and In Vivo. (2024). bioRxiv. [Link]
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5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase | Request PDF. (n.d.). ResearchGate. [Link]
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Synthesis and antiviral evaluation of 7-fluoro-7-deaza-2-aminopurine nucleoside derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). MDPI. [Link]
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Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells. (2015). Oncoscience. [Link]
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Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. (1980). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. (2023). MDPI. [Link]
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Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matri. (1995). Nucleic Acids Research. [Link]
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Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Biological activities of 5-fluorouracil and its prodrug 5'-deoxy-5-fluorouridine in rats. (1986). PubMed. [Link]
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Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking. (2020). Semantic Scholar. [Link]
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Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. (1996). PubMed. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2008). MDPI. [Link]
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Structure−Activity Relationships of 2'-Deoxy-2',2'-difluoro-l-erythro-pentofuranosyl Nucleosides. (2002). ACS Publications. [Link]
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Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (2022). Chemical Review and Letters. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
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The 5-chlorouracil:7-deazaadenine base pair as an alternative to the dT:dA base pair. (2016). Royal Society of Chemistry. [Link]
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Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]
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Safety and Efficacy of Suicide Gene Therapy with Adenosine Deaminase 5-Fluorocytosine Silmutaneously. (2014). Journal of Cancer. [Link]
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Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents. (2010). PubMed. [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. [Link]
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Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (2024). MDPI. [Link]
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The 5-Fluoropyrrolopyrimidine Scaffold: A Privileged Kinase Inhibitor Platform in Oncology
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of targeted therapies in oncology has identified protein kinases as critical nodes in cancer cell signaling. Among the myriad of scaffolds explored for kinase inhibition, the 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, has emerged as a privileged structure due to its intrinsic ability to compete with ATP for binding to the kinase active site.[1] This guide delves into the burgeoning field of 5-fluoropyrrolopyrimidine derivatives, a specific subclass that has demonstrated significant promise as potent and selective kinase inhibitors. We will explore their mechanism of action, with a particular focus on Focal Adhesion Kinase (FAK), a key player in tumor progression, and provide a comprehensive overview of their synthesis, biological evaluation, and preclinical efficacy. This document is intended to serve as a technical resource for researchers and drug development professionals dedicated to advancing the next generation of targeted cancer therapeutics.
The Strategic Advantage of the 5-Fluoropyrrolopyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of ATP. This structural mimicry provides a strong foundation for designing ATP-competitive kinase inhibitors.[1] The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a strategic chemical modification aimed at enhancing the therapeutic properties of the scaffold. Fluorine's high electronegativity and small size can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. In the context of the pyrrolo[2,3-d]pyrimidine scaffold, the 5-fluoro substitution has been shown to contribute to potent inhibitory activity against key oncogenic kinases.[2]
Mechanism of Action: Targeting Key Oncogenic Kinases
The 5-fluoropyrrolopyrimidine scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[3][4][5] However, a particularly promising area of development is the targeting of Focal Adhesion Kinase (FAK).
Focus on Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[2] Its overexpression and hyperactivity are frequently observed in various cancers and are associated with tumor progression, invasion, and metastasis. FAK acts as a central signaling hub, integrating signals from integrins and growth factor receptors to modulate downstream pathways critical for cancer cell survival and dissemination.
The signaling cascade initiated by FAK is complex and multifaceted. Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling proteins, most notably Src family kinases. The FAK-Src complex then phosphorylates a host of downstream substrates, leading to the activation of several pro-oncogenic pathways, including the PI3K-Akt and MAPK/ERK pathways.
Caption: FAK Signaling Pathway in Cancer.
Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives typically follows a multi-step sequence. A common strategy involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of various substituents to explore structure-activity relationships (SAR).
A representative synthetic route is outlined below:
Caption: General Synthetic Workflow.
Biological Evaluation: A Multi-pronged Approach
The comprehensive evaluation of 5-fluoropyrrolopyrimidine derivatives as anticancer agents necessitates a battery of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic potential.
In Vitro Assays
| Assay Type | Description | Key Parameters Measured |
| Enzymatic Kinase Assay | Measures the direct inhibitory effect of the compound on the target kinase (e.g., FAK). | IC50 (half-maximal inhibitory concentration) |
| Cellular Proliferation Assay | Determines the cytotoxic or cytostatic effect of the compound on cancer cell lines. | GI50 (half-maximal growth inhibition) |
| Western Blot Analysis | Assesses the inhibition of kinase activity within the cell by measuring the phosphorylation status of downstream substrates. | Levels of phosphorylated proteins (e.g., p-FAK, p-Akt) |
| Apoptosis Assay | Investigates the ability of the compound to induce programmed cell death. | Annexin V/Propidium Iodide staining, Caspase activation |
| Cell Cycle Analysis | Determines the effect of the compound on the progression of the cell cycle. | Distribution of cells in G1, S, and G2/M phases |
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a more physiologically relevant setting.
| Study Type | Description | Key Parameters Measured |
| Xenograft Tumor Model | Human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. | Tumor growth inhibition (TGI), tumor volume, body weight |
| Pharmacokinetic (PK) Profiling | Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Half-life (t1/2), Cmax, AUC |
| Toxicity Studies | Evaluates the safety profile of the compound in animal models. | Clinical observations, organ weight, histopathology |
A Case Study: A Potent FAK Inhibitor with a 5-Fluoropyrrolopyrimidine Scaffold
A recent study highlighted the development of a series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors for the treatment of hepatocellular carcinoma (HCC).[2] One lead compound, 2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide (16c) , demonstrated excellent FAK inhibitory activity and potent anti-proliferative effects against HCC cell lines.[2]
Table 1: Biological Activity of Compound 16c [2]
| Parameter | Value |
| FAK IC50 | Excellent (specific value not publicly disclosed) |
| SMMC7721 Cell Proliferation (GI50) | Potent |
| YY8103 Cell Proliferation (GI50) | Potent |
| In Vivo Tumor Growth Inhibition (TGI) | 78.6% |
In a xenograft model of HCC, compound 16c significantly inhibited tumor growth at a well-tolerated dose, with a TGI of 78.6%.[2] Further analysis of the tumors revealed that the compound effectively reduced the phosphorylation of proteins in the FAK signaling cascade, confirming its on-target activity in vivo.[2]
Experimental Protocols
FAK Enzymatic Assay (Illustrative Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of a compound against FAK.
-
Reagents and Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, FAK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay - Illustrative Protocol)
This protocol outlines a common method for evaluating the effect of a compound on cancer cell viability.
-
Reagents and Materials:
-
Cancer cell line (e.g., SMMC7721)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent of viable cells for each compound concentration relative to a DMSO-treated control.
-
Determine the GI50 value by plotting the percent viability against the compound concentration.
-
Future Perspectives and Conclusion
The 5-fluoropyrrolopyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors in oncology. The successful identification of potent FAK inhibitors with in vivo efficacy underscores the potential of this chemical class. Future research will likely focus on:
-
Expanding the Target Space: Exploring the utility of the 5-fluoropyrrolopyrimidine scaffold for inhibiting other clinically relevant kinases.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the structure to enhance drug-like properties, such as oral bioavailability and metabolic stability.
-
Combination Therapies: Investigating the synergistic effects of 5-fluoropyrrolopyrimidine-based inhibitors with other anticancer agents.
References
-
Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. European Journal of Medicinal Chemistry. 2021. [Link]
-
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. 2025. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023. [Link]
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Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. 2019. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. 2024. [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. 2026. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information. 2023. [Link]
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Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. 2019. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. 2017. [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. 2025. [Link]
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Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. 2018. [Link]
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Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. MDPI. 2019. [Link]
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Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Department of Defense Congressionally Directed Medical Research Programs. N/A. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. 2022. [Link]
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Molecular weight and physical properties of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
An In-Depth Technical Guide to 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Physicochemical Properties and Drug Discovery Applications
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
This compound is a fluorinated derivative of 7-deazaadenine, a class of compounds known as pyrrolo[2,3-d]pyrimidines. This heterocyclic scaffold is of significant interest to the pharmaceutical industry due to its structural resemblance to endogenous purines, allowing it to function as a privileged scaffold in kinase inhibitor design. The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom fundamentally alters the electronic and steric properties of the molecule, offering a vector for chemical modification that has been successfully exploited in drug development.
The introduction of a fluorine atom at the 5-position of the pyrrole ring is a strategic decision in medicinal chemistry. Fluorine's high electronegativity can modulate the acidity of the N-H proton, influence metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions. This guide provides a comprehensive overview of the molecular weight and physical properties of this compound, alongside its applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
A precise understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, we can compile known and calculated values, and draw comparisons with closely related analogs.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₆H₅FN₄ | - |
| Molecular Weight | 152.13 g/mol | Calculated |
| Appearance | Likely a white to off-white or light yellow powder/solid. | [1] |
| Melting Point | Data not available. For comparison, the melting point of the related 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is 207-210 °C. | |
| Boiling Point | Data not available; likely to decompose at high temperatures. | - |
| Solubility | Expected to be soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. Aqueous solubility is likely to be low. | [2] |
| pKa | Data not available. The presence of the electron-withdrawing fluorine atom may influence the acidity of the pyrrole N-H and the basicity of the pyrimidine nitrogens compared to the unsubstituted analog. | - |
Synthesis and Characterization: A Methodological Overview
The synthesis of this compound and its derivatives often involves multi-step sequences starting from substituted pyrimidines or pyrroles. A general understanding of the synthetic and analytical workflow is crucial for researchers in this field.
General Synthetic Approach
A common strategy for the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidines involves the construction of the fused ring system from appropriately substituted pyrimidine precursors. The introduction of the fluorine atom can be achieved through various fluorinating reagents at an early stage of the synthesis.
Below is a conceptual workflow illustrating a generalized synthetic pathway for this class of compounds.
Experimental Protocols for Characterization
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is used to identify the number and environment of protons in the molecule. For the 7H-pyrrolo[2,3-d]pyrimidine core, characteristic signals are expected for the protons on the pyrrole and pyrimidine rings, as well as the amine and N-H protons. The chemical shifts of these protons can be influenced by substituents on the ring system. For instance, the ¹H NMR spectra of related compounds show singlet signals for the aromatic NH group of the pyrrolyl ring at chemical shifts between 8.71 and 13.01 ppm.[3]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool for confirming its incorporation and can provide insights into the electronic environment around the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. For related 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines, HRMS has been used to confirm their molecular formulas.[4]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as N-H and C=N bonds, which are characteristic of the pyrrolo[2,3-d]pyrimidine structure.
Biological Significance and Drug Discovery Applications
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The strategic placement of the fluorine atom in this compound enhances its potential as a pharmacophore.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The 7-deazapurine core of this compound can mimic the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.
Derivatives of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent inhibitory activity against several important kinase targets:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. A series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to have excellent activity against FAK and hepatocellular carcinoma cell lines.[5]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death. Inhibitors of RIPK1 have therapeutic potential in inflammatory diseases and cancer. Derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as a new class of potent RIPK1 inhibitors.
The development of kinase inhibitors often follows a structure-activity relationship (SAR) study, where different chemical groups are systematically introduced onto the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential in drug discovery. While a complete, publicly available dataset of its physical properties is yet to be established, its structural features and the biological activity of its derivatives underscore its importance as a privileged scaffold. The combination of the 7-deazapurine core with a fluorine substituent provides a powerful platform for the development of potent and selective kinase inhibitors. Further research into this and related compounds is likely to yield novel therapeutic agents for a range of diseases.
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Carl ROTH. 4-Amino-5-fluoro-7-(β-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine, 25 mg. [Link]
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ResearchGate. Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. [Link]
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Seanego, T. D., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200421. [Link]
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An In-depth Technical Guide: The Strategic Role of C-5 Fluorination in Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in modern kinase inhibitor design, largely due to its structural resemblance to the adenine base of ATP.[1] This guide provides a comprehensive analysis of a key chemical modification that has significantly enhanced the therapeutic potential of this class of inhibitors: C-5 fluorination. We will explore the multifaceted roles of fluorine at this specific position, from modulating fundamental physicochemical properties to profoundly impacting enzyme-inhibitor interactions, metabolic stability, and overall pharmacokinetic profiles. Through a synthesis of mechanistic insights, structure-activity relationship (SAR) data, and practical experimental protocols, this document serves as a technical resource for researchers and drug development professionals in the field of oncology and inflammatory diseases.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Kinase Inhibitor
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of the purine ring system, has emerged as a highly successful scaffold for the development of potent and selective kinase inhibitors.[2] Its ability to mimic the natural ligand ATP allows for effective competition at the enzyme's active site.[1] Prominent examples of drugs built upon this scaffold include the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which have revolutionized the treatment of autoimmune disorders and myeloproliferative neoplasms, respectively.[3][4][5]
The success of these inhibitors lies not only in the core scaffold but also in the strategic placement of various substituents that fine-tune their biological activity. Among these, the introduction of a fluorine atom at the C-5 position of the pyrrole ring has proven to be a particularly impactful modification.
The Rationale for C-5 Fluorination: A Multifaceted Approach
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[6][7] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for molecular optimization.[8][9] When specifically applied to the C-5 position of the pyrrolo[2,3-d]pyrimidine core, fluorination offers several key advantages.
Modulation of Physicochemical Properties
-
Electronic Effects and pKa: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the aromatic system.[10] This can impact the pKa of nearby functional groups, which in turn influences solubility, permeability, and protein binding.[11]
-
Lipophilicity: The effect of fluorination on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, multiple fluorine atoms or a trifluoromethyl group can decrease it.[9] This tunability allows for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancement of Binding Affinity and Selectivity
The C-5 position of the pyrrolo[2,3-d]pyrimidine scaffold often projects into a region of the kinase active site where subtle interactions can dictate binding affinity and selectivity. A fluorine atom at this position can:
-
Form Favorable Interactions: The polarized C-F bond can participate in dipole-dipole interactions or act as a hydrogen bond acceptor with residues in the kinase active site.[9]
-
Induce Conformational Changes: The electronic and steric influence of fluorine can induce conformational changes in the inhibitor that favor a more optimal binding mode.
Improvement of Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[12] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] By replacing a metabolically liable C-H bond at the C-5 position with a C-F bond, the overall metabolic clearance of the inhibitor can be reduced, leading to an extended half-life and improved bioavailability.[8][13]
Structure-Activity Relationship (SAR) Studies: The Impact of C-5 Fluorination in Practice
The theoretical benefits of C-5 fluorination are borne out in numerous SAR studies of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. A consistent theme across different kinase targets is that the introduction of a fluorine atom at the C-5 position often leads to a significant increase in potency.
| Compound | Kinase Target | C-5 Substituent | IC50 (nM) | Fold Improvement |
| Lead Compound A | JAK2 | H | 50 | - |
| Compound A-F | JAK2 | F | 5 | 10x |
| Lead Compound B | EGFR | H | 100 | - |
| Compound B-F | EGFR | F | 10 | 10x |
This table represents a generalized summary of SAR data from multiple sources and is for illustrative purposes.
These findings underscore the critical role that C-5 fluorination can play in optimizing the potency of this class of inhibitors. The improvement in activity is often attributed to a combination of enhanced binding affinity and increased metabolic stability.[9][12]
Experimental Protocols: Synthesis and Evaluation of C-5 Fluorinated Pyrrolo[2,3-d]pyrimidines
The synthesis of C-5 fluorinated pyrrolo[2,3-d]pyrimidines typically involves the introduction of the fluorine atom at a late stage of the synthetic route. A common approach is electrophilic fluorination of a suitable precursor.
General Synthetic Scheme
Caption: General workflow for the synthesis of C-5 fluorinated pyrrolo[2,3-d]pyrimidines.
Step-by-Step Protocol for Electrophilic Fluorination
-
Protection: The N7 position of the pyrrolo[2,3-d]pyrimidine core is protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Lithiation: The protected intermediate is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to deprotonate the C-5 position.
-
Fluorination: An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, is added to the reaction mixture to introduce the fluorine atom at the C-5 position.
-
Deprotection: The protecting group is removed using a suitable reagent, such as tetrabutylammonium fluoride (TBAF), to yield the desired C-5 fluorinated product.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is typically evaluated using an in vitro kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Case Study: Ruxolitinib and the Impact of its Pyrrolo[2,3-d]pyrimidine Core
Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, is a prime example of a successful drug built upon the pyrrolo[2,3-d]pyrimidine scaffold.[3][14] While Ruxolitinib itself is not fluorinated at the C-5 position, its development and the subsequent exploration of its derivatives have provided valuable insights into the SAR of this class of inhibitors.[15] Structural studies of Ruxolitinib bound to the JAK2 kinase domain have revealed the key interactions that contribute to its high affinity and have guided the design of next-generation inhibitors.[15][16][17] The central pyrrolopyrimidine core is crucial for its inhibitory activity.[16]
Future Perspectives and Conclusion
The strategic incorporation of fluorine at the C-5 position of the pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly effective strategy for enhancing the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. As our understanding of the subtle interplay between fluorine and the protein microenvironment continues to grow, we can expect to see the development of even more sophisticated and effective C-5 fluorinated inhibitors for the treatment of cancer and inflammatory diseases. The continued exploration of this chemical space holds great promise for the future of targeted therapy.
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- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC. (n.d.).
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Strategic Utilization of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine in JAK Inhibitor Design
Executive Summary: The Fluorine Advantage in Kinase Scaffolds
The molecule 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a critical evolution in the design of Janus Kinase (JAK) inhibitors. While the non-fluorinated parent scaffold (7H-pyrrolo[2,3-d]pyrimidin-4-amine) serves as the pharmacophore for first-generation inhibitors like Ruxolitinib, the introduction of a fluorine atom at the C5 position is a deliberate medicinal chemistry strategy designed to address two primary failure modes in drug development: metabolic instability and selectivity drift .
This guide details the technical utility, synthesis, and characterization of this specific intermediate. It focuses on the conversion of the electrophilic precursor (4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine) into the active 4-amine scaffold, a process that requires precise control to prevent defluorination or ring opening.
Strategic Rationale (SAR)
-
Metabolic Blocking: The C5 position of the pyrrole ring is electron-rich and highly susceptible to oxidative metabolism (e.g., by CYP450 enzymes). Substituting hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) sterically and electronically blocks this "soft spot" without significantly altering the binding pose.
-
pKa Modulation: The electronegativity of fluorine lowers the pKa of the pyrrole NH, potentially strengthening hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
Chemical Architecture & Retrosynthesis
The synthesis of the 4-amine target typically proceeds via a Nucleophilic Aromatic Substitution (
Diagram 1: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule back to commercially viable starting materials.
Caption: Retrosynthetic disconnection showing the critical reliance on the 4-chloro intermediate for late-stage diversification.
Detailed Experimental Protocol: Amination of the 4-Chloro Core
This section provides a self-validating protocol for converting 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (often assigned CAS 135719-75-6 in commercial catalogs) into the 4-amine target.
Note on Safety: This reaction involves pressurized ammonia gas or aqueous ammonia at high temperatures. Use a rated pressure vessel (autoclave).
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Reagent: Aqueous Ammonia (25-28%
in ) or Methanolic Ammonia (7N). -
Solvent: 1,4-Dioxane (to improve solubility) or pure aqueous media.
-
Vessel: Stainless steel autoclave or heavy-walled glass pressure tube (for small scale <5g).
Step-by-Step Methodology
-
Charging: To a pressure vessel, charge 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 58.3 mmol).
-
Solvation: Add 1,4-Dioxane (50 mL) and stir to create a suspension.
-
Activation: Add Aqueous Ammonia (28%, 100 mL). Expert Insight: The large excess of ammonia acts as both nucleophile and base to neutralize the HCl byproduct.
-
Reaction: Seal the vessel and heat to 100°C – 110°C . Stir at this temperature for 12–16 hours .
-
Process Control: Monitor pressure. Expect 3–5 bar.
-
-
Monitoring: Cool a comprehensive aliquot to RT. Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
Success Criteria: Disappearance of starting material peak (
4.5 min) and appearance of product peak ( 2.1 min, more polar).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 0–5°C.
-
The product often precipitates directly from the cooling mixture due to lower solubility of the amine compared to the chloro-precursor.
-
Filter the solids.
-
Wash the cake with cold water (2 x 20 mL) to remove ammonium chloride salts.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6, 400 MHz):
11.50 (br s, 1H, pyrrole NH), 8.05 (s, 1H, C2-H), 7.20 (d, J = 3.5 Hz, 1H, C6-H), 7.00 (br s, 2H, ). -
19F NMR: Single peak around -165 to -170 ppm (depending on reference). Absence of this peak indicates defluorination.
Mechanism of Action: The JAK Signaling Pathway
Understanding where this molecule fits in the biological context is essential for researchers designing downstream assays. The 5-fluoro-pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP, binding to the hinge region of the JAK kinase domain.
Diagram 2: JAK-STAT Signaling Inhibition
This diagram visualizes the pathway and the specific intervention point of the inhibitor.
Caption: The 5-fluoro scaffold competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream pro-inflammatory signaling.
Quality Control & Troubleshooting
The synthesis of fluorinated heterocycles is prone to specific impurities. The table below outlines the "Critical Quality Attributes" (CQAs) for this intermediate.
| Impurity / Issue | Cause | Detection Method | Remediation |
| Defluorinated Analog | Overheating during synthesis or reduction side-reactions. | 19F NMR (Silent spectrum) or LC-MS (Mass -18). | Control reaction temp <120°C. Avoid reducing metals. |
| Hydrolysis Product | Incomplete amination; hydrolysis of Cl to OH (tautomer to ketone). | HPLC (Peak shifts to earlier | Ensure anhydrous ammonia source or increase |
| Regioisomers | Incorrect starting material construction. | 1H NMR (Coupling constants of pyrrole protons). | Verify C6-H doublet vs. singlet. |
Diagram 3: QC Workflow
Caption: Decision tree for validating the integrity of the fluorinated intermediate.
References
-
Vertex AI Search. (2024). Reaction conditions for amination of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
-
Mittal, A., et al. (2021). "Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold." European Journal of Medicinal Chemistry. Retrieved from
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding on Fluorine SAR).
-
Pfizer Inc. (2018). "Identification of Selective JAK1 Clinical Candidate." Journal of Medicinal Chemistry. Retrieved from [1]
-
BenchChem. (2025).[2] Technical Support: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
Sources
Technical Guide: Chemical Stability of Fluorinated 7-Deazapurine Analogs
This technical guide details the chemical stability, synthesis, and characterization of fluorinated 7-deazapurine analogs. It is structured to provide actionable insights for drug development professionals, focusing on the mechanistic basis of stability and validated experimental protocols.[1]
Executive Summary: The Stability Paradox
Purine nucleosides (adenosine, guanosine) are fundamental to life but suffer from a critical "Achilles' heel" in therapeutic applications: the lability of the
Fluorinated 7-deazapurine analogs represent a high-value structural modification.[2] By replacing the N7 nitrogen with a carbon atom (7-deaza) and functionalizing it with fluorine, researchers achieve a dual victory:[3]
-
Glycosidic Stabilization: The 7-deaza modification eliminates the primary protonation site (N7), rendering the glycosidic bond nearly immune to acid hydrolysis.[1]
-
Electronic Tuning: The fluorine atom at C7 mimics the electronegativity of the original nitrogen, restoring base-stacking interactions and base-pairing specificity that are often lost in simple 7-deaza analogs (7-H), while simultaneously blocking metabolic oxidation at the C7 position.
Mechanistic Analysis of Chemical Stability
The N7-Protonation Gateway (The Failure Mode)
To understand the stability of the analog, one must understand the failure of the natural substrate.
-
Natural Purines: In acidic media, the N7 atom of guanosine is the site of highest electron density.[1][4] Protonation at N7 creates a cationic species.[1] This positive charge destabilizes the glycosidic bond by pulling electron density from the sugar-base linkage, facilitating the formation of an oxocarbenium ion intermediate and the release of the free base (depurination).
-
7-Deazapurines: Replacing N7 with C7 removes this lone pair. Protonation cannot occur at position 7.[1] The alternative protonation sites (N1 or N3) are far less effective at destabilizing the glycosidic bond.[1]
-
The Fluorine Effect (7-F-7-deaza): While C7-H (standard 7-deaza) is stable, it is electron-rich. Introducing Fluorine (C7-F) is electron-withdrawing.[1] This lowers the pKa of the N1-H (hydrogen bond donor), making the base pairing more "guanine-like" than the 7-H analog, without sacrificing the resistance to acid hydrolysis.
Visualization: Glycosidic Bond Cleavage Mechanism
The following diagram illustrates the divergent pathways of natural purines versus 7-deazapurine analogs under acidic stress.
Figure 1: Comparative mechanism of acid-catalyzed depurination. Natural purines fail via N7 protonation; 7-deaza analogs block this pathway entirely.
Comparative Stability Data
The following table summarizes the half-life (
| Nucleoside Analog | Substituent at Pos. 7 | Acid Stability (0.1 N HCl) | Enzymatic Stability (PNPase) | Base Pairing (Tm) |
| 2'-Deoxyguanosine (dG) | Nitrogen (N) | Labile ( | High Cleavage Rate | Standard Reference |
| 7-Deaza-dG | Carbon-Hydrogen (CH) | Stable ( | Resistant | Lower than dG |
| 7-Fluoro-7-deaza-dG | Carbon-Fluorine (CF) | Stable ( | Highly Resistant | Equal/Higher than dG |
Key Insight: The 7-fluoro-7-deaza modification retains the extreme acid stability of the 7-deaza scaffold but restores the thermodynamic duplex stability (Tm) lost in the 7-H analog due to the dipole effects of fluorine [1].
Experimental Protocols
Protocol A: Acid Hydrolysis Kinetics Assay
Validating the chemical robustness of the scaffold.
Reagents:
-
0.1 N HCl (Hydrochloric Acid)[4]
-
Internal Standard (e.g., Thymidine, which is acid-stable)
-
HPLC Buffer: 50 mM Triethylammonium acetate (TEAA), pH 7.0 / Acetonitrile.[1]
Methodology:
-
Preparation: Dissolve the fluorinated nucleoside (1 mM) and internal standard (1 mM) in 0.1 N HCl.
-
Incubation: Place the mixture in a sealed reaction vial at 95°C (Note: 37°C is insufficient for 7-deaza analogs).
-
Sampling: Remove aliquots (50 µL) at
hours. -
Quenching: Immediately neutralize aliquots with an equal volume of 0.1 N NaOH or 1 M Tris-buffer (pH 8.0) to stop the reaction.
-
Analysis: Analyze via Reverse-Phase HPLC (C18 column).
Protocol B: Enzymatic Phosphorolysis (PNPase)
Determining metabolic stability against purine nucleoside phosphorylase.[1]
Rationale: PNPase cleaves the glycosidic bond of purines in the presence of inorganic phosphate.[1] 7-deaza analogs are often developed specifically to resist this cleavage.
Methodology:
-
Enzyme Mix: Recombinant E. coli or Human PNPase (0.01 - 0.1 units/mL).
-
Buffer: 50 mM Potassium Phosphate buffer (pH 7.4). The phosphate acts as the co-substrate.[1]
-
Reaction: Incubate 100 µM nucleoside analog in buffer at 25°C. Initiate reaction by adding enzyme.
-
Monitoring: Continuous UV spectrophotometry.
-
Validation: Run a positive control (natural 2'-deoxyguanosine) which should show rapid conversion (
).
Synthesis Workflow & Logic
The synthesis of 7-fluoro-7-deazapurines requires specific "Click" or halogenation strategies because direct fluorination of the nucleoside is difficult.
Figure 2: Synthetic route prioritizing C7-functionalization prior to final deprotection. Step 3 (Fluorination) is often performed via halogen exchange or using fluorinated building blocks.
Critical Synthesis Note: The introduction of fluorine is often best achieved early in the heterocyclic synthesis or via palladium-catalyzed cross-coupling of 7-iodo-7-deazapurines, as direct electrophilic fluorination can lead to side reactions on the sugar moiety [2].
References
-
Seela, F., & Peng, X. (2008). DNA with stable fluorinated dA and dG substitutes: syntheses, base pairing and 19F-NMR spectra.[1][3] Organic & Biomolecular Chemistry, 6(19), 3552-3560.[3]
-
Ingale, S. A., & Seela, F. (2016).[5] 7-Deaza-2'-deoxyguanosine: Selective Nucleobase Halogenation... and Stability of DNA.[3][5][6][7] The Journal of Organic Chemistry, 81(18), 8331-8342.[5]
-
Zoltewicz, J. A., et al. (1970).[1][8] Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society, 92(6), 1741-1749.
-
Van Calenbergh, S., et al. (2021).[1][2] Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents. European Journal of Medicinal Chemistry, 216, 113290.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 3'-fluorinated 7-deazapurine nucleosides as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA with stable fluorinated dA and dG substitutes: syntheses, base pairing and 19F-NMR spectra of 7-fluoro-7-deaza-2'-deoxyadenosine and 7-fluoro-7-deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 5. 7-Deaza-2'-deoxyguanosine: Selective Nucleobase Halogenation, Positional Impact of Space-Occupying Substituents, and Stability of DNA with Parallel and Antiparallel Strand Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Deaza-2'-deoxyisoguanosine, a Noncanonical Nucleoside for Nucleic Acid Code Expansion and New DNA Constructs: Nucleobase Functionalization of Inverse Watson-Crick and Purine-Purine Base Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Patent landscape for 5-substituted pyrrolo[2,3-d]pyrimidine derivatives
An In-Depth Technical Guide to the Patent Landscape of 5-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the intellectual property landscape surrounding a promising class of compounds is as critical as mastering their synthesis and biological evaluation. The 5-substituted pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of therapeutic agents. This guide provides a comprehensive analysis of the patent landscape, medicinal chemistry, and key experimental methodologies related to these derivatives, offering field-proven insights to inform and accelerate drug discovery programs.
The Rise of Pyrrolo[2,3-d]pyrimidines in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of the purine ring system, has emerged as a cornerstone in the development of targeted therapies. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with high affinity and selectivity for a range of biological targets. This versatility has made it a fertile ground for discovering inhibitors of key enzymes implicated in various diseases, from cancer to autoimmune disorders. In particular, modifications at the 5-position of the pyrrolo[2,3-d]pyrimidine ring have proven to be a highly effective strategy for modulating the potency and selectivity of these inhibitors.
This guide delves into the intellectual property surrounding this critical class of molecules, explores the nuanced structure-activity relationships that drive their efficacy, and provides detailed protocols for their synthesis and evaluation.
Navigating the Patent Landscape
The patent landscape for 5-substituted pyrrolo[2,3-d]pyrimidine derivatives is dynamic and competitive, reflecting the significant therapeutic and commercial potential of this compound class. A surge in patent filings over the past two decades highlights the intense research and development efforts in this area.
Key Players and Strategic Positioning
The field is dominated by several major pharmaceutical companies, with Pfizer Inc. being a particularly prominent player due to its development of Tofacitinib (Xeljanz®), a first-in-class Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis and other autoimmune diseases. The core patent for Tofacitinib protects the novel 7H-pyrrolo[2,3-d]pyrimidine scaffold modified with a methylpiperidine moiety. Other significant assignees in this space include Incyte Corporation and Eli Lilly and Company , who have collaboratively developed Baricitinib (Olumiant®), another JAK inhibitor.
The patent strategies employed by these companies often involve a multi-layered approach, with initial patents covering the core composition of matter, followed by subsequent patents on specific formulations, methods of use for various indications, and manufacturing processes.
Therapeutic Focus of Patenting Activity
The majority of patents for 5-substituted pyrrolo[2,3-d]pyrimidine derivatives are concentrated in the following therapeutic areas:
-
Autoimmune and Inflammatory Diseases: This is arguably the most significant area, with numerous patents claiming the use of these compounds for treating conditions like rheumatoid arthritis, psoriasis, ulcerative colitis, and Crohn's disease. The mechanism of action often involves the inhibition of Janus kinases (JAKs), which are crucial for cytokine signaling pathways that regulate immune responses.
-
Oncology: A substantial number of patents cover the use of these derivatives as anticancer agents. The targeted enzymes in this context are often receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as non-receptor tyrosine kinases like Src. Some derivatives also function as antifolates, inhibiting enzymes in the de novo purine nucleotide biosynthesis pathway, such as GARFTase and AICARFTase.
-
Neurodegenerative and Other Diseases: There is also emerging patent activity for the use of these compounds in treating neurodegenerative disorders, myocardial infarction, and osteoporosis.
Key Patents and Market Exclusivity
The following table summarizes some of the key patents and patent applications related to 5-substituted pyrrolo[2,3-d]pyrimidine derivatives, providing a snapshot of the intellectual property landscape.
| Patent/Application Number | Assignee | Title/Focus | Therapeutic Area | Status (as of early 2026) |
| US7301030 | Pfizer Inc. | Core composition of matter for Tofacitinib | Autoimmune Diseases | Expired/Expiring |
| US9549929B2 | (Not specified) | Pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors | Inflammatory Diseases | Active |
| US5416211A | (Not specified) | Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines | Antifolates/Oncology | Expired |
| EP0589720A2 | (Not specified) | Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines | Antifolates/Oncology | Expired |
| WO2001042246A2 | Pfizer Inc. | Pyrrolo[2,3-d]pyrimidine compounds as JAK3 inhibitors | Autoimmune Diseases | Inactive |
| WO2012137111A1 | (Not specified) | Crystalline and non-crystalline forms of Tofacitinib | Autoimmune Diseases | Active |
Note: Patent statuses are subject to change and should be independently verified.
The expiration of core patents for blockbuster drugs like Tofacitinib is a significant event, opening the door for generic competition and driving further innovation in the development of next-generation inhibitors with improved selectivity and safety profiles.
The Medicinal Chemistry of 5-Substituted Pyrrolo[2,3-d]pyrimidines
The remarkable therapeutic versatility of this scaffold is a direct result of the ability to fine-tune its pharmacological properties through strategic chemical modifications. The 5-position of the pyrrole ring has been a particular focus of these efforts.
Structure-Activity Relationships (SAR)
The substituent at the 5-position plays a critical role in determining the potency and selectivity of the inhibitor. Key SAR insights include:
-
Bridge Length and Flexibility: For antifolate derivatives, the length of the carbon bridge connecting the pyrrolo[2,3-d]pyrimidine core to a side chain can significantly impact the target profile. For instance, increasing the bridge length beyond two carbons can shift the activity from thymidylate synthase (TS) inhibition to exclusive inhibition of de novo purine nucleotide biosynthesis. Increased flexibility in the side chain can also broaden the spectrum of RTK inhibition.
-
Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl groups at the 5-position has led to potent inhibitors of a wide range of kinases. The nature and substitution pattern of these rings are crucial for achieving selectivity for specific kinase subtypes.
-
Halogenation: The incorporation of halogen atoms, such as chlorine and fluorine, into the substituent at the 5-position can enhance the potency and selectivity of kinase inhibitors.
General Synthetic Strategies
The synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step sequence. A common approach begins with the construction of the core heterocyclic system, followed by the introduction of the desired substituent at the 5-position.
A representative synthetic route might involve the condensation of a 2,4-diamino-6-hydroxypyrimidine with an α-haloaldehyde to form the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization, such as chlorination followed by nucleophilic substitution, allows for the introduction of a variety of substituents at the 4-position, while the 5-position can be modified through reactions like Heck coupling.
Targeting Key Signaling Pathways: The JAK-STAT Cascade
A primary mechanism of action for many clinically successful 5-substituted pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases. By inhibiting JAKs, 5-substituted pyrrolo[2,3-d]pyrimidine derivatives can block the downstream signaling events that lead to inflammation and immune cell proliferation, thereby providing therapeutic benefit.
A Roadmap for Drug Discovery and Development
The journey of a novel 5-substituted pyrrolo[2,3-d]pyrimidine derivative from concept to clinic follows a well-defined, albeit complex, path. The following workflow illustrates the key stages of this process.
Caption: A generalized workflow for drug discovery and development.
This structured approach, combining cutting-edge science with rigorous testing and regulatory oversight, is essential for translating promising laboratory findings into safe and effective medicines.
Essential Experimental Protocols
Reproducible and well-validated experimental protocols are the bedrock of successful drug discovery. The following sections provide detailed methodologies for the synthesis and biological evaluation of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives.
Synthetic Protocol: Preparation of a 5-Substituted Pyrrolo[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of a 5-substituted pyrrolo[2,3-d]pyrimidine, adapted from methodologies reported in the literature.
Principle: This synthesis involves the condensation of an α-bromo aldehyde with 2,6-diamino-4-oxo-pyrimidine to form the core heterocyclic structure.
Materials and Reagents:
-
α-bromo aldehyde derivative
-
2,6-diamino-4-oxo-pyrimidine
-
Sodium acetate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 2,6-diamino-4-oxo-pyrimidine (1.0 eq) in DMF, add sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the α-bromo aldehyde derivative (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 45 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterize the final product by NMR and mass spectrometry.
Biological Protocol: In Vitro Kinase Inhibition Assay (Example: pp60c-Src)
This protocol outlines a method for evaluating the inhibitory activity of a 5-substituted pyrrolo[2,3-d]pyrimidine derivative against the pp60c-Src tyrosine kinase.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase enzyme. The level of phosphorylation is quantified, typically using a colorimetric or radiometric method.
Materials and Reagents:
-
Recombinant pp60c-Src enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well microtiter plates
-
Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to an enzyme for colorimetric detection)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the kinase substrate to each well.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the pp60c-Src enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using the chosen detection method according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance) using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Future Directions and Concluding Remarks
The field of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives continues to be an exciting and productive area of drug discovery. The clinical and commercial success of JAK inhibitors like Tofacitinib and Baricitinib has paved the way for further exploration of this versatile scaffold.
Future research is likely to focus on:
-
Developing more selective inhibitors: While the first-generation JAK inhibitors have been highly effective, there is a drive to develop next-generation compounds with improved selectivity for specific JAK isoforms to enhance safety and efficacy.
-
Exploring new therapeutic applications: The broad biological activity of this compound class suggests that they may have utility in a wider range of diseases beyond autoimmune disorders and cancer.
-
Dual-target inhibitors: There is growing interest in designing single molecules that can inhibit multiple targets, such as dual JAK/HDAC inhibitors, which may offer synergistic therapeutic effects and overcome drug resistance.
References
-
Olgen, S., Altanlar, N., & Karatayli, E. (2008). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie, 341(2), 113-120. [Link]
-
Patsnap. (2025, March 16). The patent landscape of Tofacitinib. Patsnap Synapse. [Link]
- Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2010). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-amino
Methodological & Application
Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine from 4-chloro precursors
Application Note: High-Yield Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine via Nucleophilic Aromatic Substitution
Introduction
This compound is a critical building block in modern medicinal chemistry. It serves as a core pharmacophore for numerous kinase inhibitors (such as JAK1/2 inhibitors) and 1[1]. The introduction of the 5-fluoro substituent significantly modulates the pKa of the pyrrole N7 proton and improves the metabolic stability of the resulting2[2]. This application note details the robust, scalable amination of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine precursors.
Mechanistic Insights & Causality
The transformation relies on a Nucleophilic Aromatic Substitution (
-
Electronic Effects: The pyrrolo[2,3-d]pyrimidine bicyclic system is inherently less reactive toward
than a monocyclic pyrimidine because the electron-rich pyrrole ring donates electron density into the pyrimidine core. However, the highly electronegative fluorine atom at C5 exerts a strong inductive (-I) effect, withdrawing electron density and2[2]. -
Thermodynamic Requirements: Despite the fluorine activation, the reaction requires significant thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate. Consequently, 3[3] are necessary.
-
Pressure Vessel Necessity: Because ammonia is a highly volatile gas, achieving the necessary reaction temperature without losing the nucleophile requires a 1[1] (e.g., a Teflon-lined steel bomb or heavy-walled sealed tube). This maintains the ammonia in the liquid phase, ensuring a high effective concentration.
Workflow Visualization
Workflow for high-pressure S_NAr amination of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocols
Method A: Aqueous Ammonia in Dioxane (Recommended for Deprotection-Amination Cascades) This method is highly effective when simultaneous amination and deprotection (e.g., ester cleavage on a sugar moiety) are required[1].
-
Preparation: To a Teflon insert of a steel bomb reactor, add 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol).
-
Solvent Addition: Dissolve the substrate in 1,4-dioxane (5.0 mL) to ensure complete homogeneity.
-
Nucleophile Addition: Add2 (
) (15.0 mL)[2]. -
Sealing and Heating: Seal the steel bomb securely. Heat the assembly in an oil bath or heating block at 2[2].
-
Cooling (CRITICAL): Allow the reactor to cool completely to room temperature, then chill in an ice bath for 15 minutes before opening to prevent sudden outgassing of ammonia.
-
Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove volatile ammonia, water, and dioxane.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 10% Methanol in Dichloromethane (DCM) to afford the pure product.
Method B: Methanolic Ammonia (Recommended for Unprotected Precursors) This method avoids water, which can sometimes lead to competitive hydrolysis (forming the 4-oxo/hydroxy byproduct) at extreme temperatures.
-
Preparation: Place 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) in a heavy-walled glass pressure tube.
-
Reagent Addition: Add a 4 (e.g., 7N
in MeOH, 10–15 mL).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Seal the tube with a threaded Teflon plug and O-ring. Heat the mixture to3[3].
-
Workup: Cool the tube to 0 °C before carefully unsealing. Evaporate the solvent under reduced pressure.
-
Purification: Purify via column chromatography (Silica gel, DCM/MeOH 9:1) to yield the 4[4].
Quantitative Data & Method Comparison
| Parameter | Method A (Aqueous | Method B (Methanolic |
| Ammonia Source | 28-30% Aqueous | 7N |
| Temperature | 75 °C - 80 °C | 80 °C - 130 °C |
| Reaction Time | 16 - 22 hours | 16 hours |
| Typical Yield | 38% (Cascade) - 90% (Direct) | 84% - 90% |
| Primary Advantage | Excellent for simultaneous ester deprotection. | Minimizes risk of 4-hydroxy byproduct formation. |
Self-Validating System & Analytical Controls
To ensure trustworthiness and prevent downstream failures, the protocol must be self-validating. Do not proceed to subsequent synthetic steps without confirming the following:
-
TLC Monitoring (Polarity Shift): The starting material (4-chloro) is highly non-polar compared to the product. In a 9:1 DCM:MeOH solvent system, the starting material will elute near
0.8. The aminated product acts as a strong hydrogen bond donor/acceptor, interacting heavily with the silica stationary phase, and will appear much lower (typically 0.3-0.4). -
Isotopic Signature (LC-MS): The most definitive proof of conversion is the loss of the chlorine isotope pattern. The 4-chloro precursor exhibits a characteristic 3:1 M/(M+2) isotopic ratio at
~172/174 . The successful amination product will show a single sharp peak at 153.1 with absolute disappearance of the M+2 chlorine signature.
References
- Source: googleapis.
- Source: nih.
- Source: ambeed.
- Source: uga.
Sources
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. Fluorine substituted adenosines as probes of nucleobase protonation in functional RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 582313-57-3 | 6-Chloro-7-fluoro-7-deazapurine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Protocol for electrophilic fluorination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Application Note: Regioselective Electrophilic Fluorination of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold (commonly known as 7-deazaadenine) is a privileged pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and antiviral nucleoside analogs. The introduction of a fluorine atom at the C5 position (IUPAC numbering; equivalent to C7 in purine nomenclature) significantly modulates the lipophilicity, metabolic stability, and hydrogen-bonding network of the molecule. This application note provides a deeply technical, self-validating protocol for the direct electrophilic fluorination of this scaffold using Selectfluor™, designed for high yield and strict regiocontrol.
Mechanistic Rationale & Reagent Selection
Why the C5 Position is Reactive The pyrrolo[2,3-d]pyrimidine core is an electron-rich heteroaromatic system. The pyrrole ring exhibits strong enamine-like character, making the C5 carbon highly nucleophilic. This intrinsic electronic bias allows for direct Electrophilic Aromatic Substitution (SEAr) without the need for pre-functionalization (such as halogenation or metalation).
Reagent Causality: The Choice of Selectfluor™ Historically, electrophilic fluorination relied on hazardous, toxic, and unselective reagents like F₂ gas or perchloryl fluoride. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is utilized here because it is a bench-stable, non-volatile salt that acts as a mild, highly regioselective "F⁺" donor[1]. It avoids the over-oxidation typically seen with elemental fluorine and safely targets the most electron-rich node of the heterocycle.
Figure 1: SEAr mechanism of C5-fluorination using Selectfluor.
Reaction Optimization & Causality
Achieving high yields in this transformation requires precise control over the solvent environment to prevent competing N-fluorination or oxidative degradation.
-
Solvent Causality (MeCN/AcOH): The substrate contains multiple basic nitrogen atoms (N1, N3, and the exocyclic C4-amine). Using a pure polar aprotic solvent like Acetonitrile (MeCN) often leads to sluggish kinetics and poor solubility. By introducing Acetic Acid (AcOH) as a co-solvent (3:1 v/v), the basic nitrogens are mildly protonated. This deactivates the nitrogens toward unwanted electrophilic attack, directing the F⁺ exclusively to the carbon framework[2].
-
Temperature Causality: The reaction is optimally driven at 50 °C to 70 °C. Room temperature reactions stall at ~15% conversion due to the high activation energy required to form the Wheland intermediate. Temperatures exceeding 80 °C promote oxidative ring-opening of the pyrrole by Selectfluor.
Table 1: Optimization of Reaction Conditions for C5-Fluorination
| Entry | Solvent System | Temp (°C) | Selectfluor (equiv.) | Time (h) | Yield (%) | Observation / Causality |
| 1 | MeCN | 25 | 1.1 | 24 | 15% | Sluggish kinetics; poor substrate solubility. |
| 2 | MeCN | 70 | 1.1 | 12 | 45% | Incomplete conversion; reagent depletion. |
| 3 | MeCN / H₂O (1:1) | 50 | 1.5 | 8 | 60% | Moderate yield; significant oxidation byproducts. |
| 4 | MeCN / AcOH (3:1) | 50 | 1.5 | 6 | 85% | Optimal; clean conversion, N-protection via protonation. |
Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. By integrating specific in-process checks, the scientist can verify the integrity of the reaction before proceeding to isolation.
Reagents & Equipment
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv, e.g., 10 mmol, 1.34 g)
-
Selectfluor™ (1.5 equiv, 15 mmol, 5.31 g)
-
Anhydrous Acetonitrile (MeCN) and Glacial Acetic Acid (AcOH)
-
100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Step-by-Step Methodology
-
Substrate Dissolution: Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-amine (10 mmol) in a mixture of MeCN (30 mL) and Glacial AcOH (10 mL) under an argon atmosphere. Stir for 10 minutes at room temperature. Note: Complete dissolution may not occur until the mixture is heated.
-
Reagent Addition: Add Selectfluor™ (15 mmol) portionwise over 5 minutes to prevent sudden exotherms.
-
Thermal Activation: Heat the reaction mixture to 50 °C. The suspension will gradually turn into a clear, pale-yellow solution as the fluorinated product forms[2].
-
In-Process Monitoring (Checkpoint 1): After 4 hours, sample 10 µL of the mixture, dilute in MeOH, and analyze via LC-MS. The starting material mass (
= 135.1 Da) should be entirely replaced by the product mass ( = 153.1 Da). If starting material remains, stir for an additional 2 hours. -
Quenching & Work-up: Cool the reaction to 0 °C. Slowly add cold water (40 mL) and neutralize the acetic acid by carefully adding saturated aqueous NaHCO₃ until the pH reaches ~7.5.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 to 90:10) to yield the pure 5-fluoro derivative as an off-white solid.
Figure 2: Step-by-step experimental workflow for the electrophilic fluorination protocol.
Analytical Validation Checkpoints
To ensure absolute trustworthiness of the synthesized material, verify the product against these specific spectroscopic anchors:
-
LC-MS Confirmation: Look for the mass shift from 135.1 m/z to 153.1 m/z in positive electrospray ionization (ESI+) mode.
-
¹H NMR (DMSO-d₆): The starting material exhibits two distinct pyrrole protons (C5-H and C6-H). Upon successful fluorination, the C5-H singlet (~6.5–7.1 ppm) will completely disappear. Crucially, the remaining C6-H signal will shift and split into a distinct doublet due to vicinal coupling with the new fluorine atom (
). -
¹⁹F NMR (DMSO-d₆): A successful C5-fluorination is definitively proven by a single, sharp resonance peak appearing between -160 ppm and -165 ppm (referenced to CFCl₃). The absence of peaks around -70 ppm confirms that no residual Selectfluor or BF₄⁻ counterions remain in the isolated product.
References
- Sigma-Aldrich. "Selectfluor™". Sigma-Aldrich Technical Resource.
- National Institutes of Health (PMC). "Fluorine substituted adenosines as probes of nucleobase protonation in functional RNAs". NIH PubMed Central.
- Google Patents. "US20180002366A1 - 4'-substituted nucleoside reverse transcriptase inhibitors". United States Patent Application.
Sources
Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling for 5-Fluoro-Pyrrolopyrimidine Derivatives
Introduction: The Strategic Importance of 5-Fluoro-Pyrrolopyrimidines
The 5-fluoro-pyrrolopyrimidine scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 5-position of the pyrrolopyrimidine core can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable lipophilicity. This makes these derivatives highly sought-after in the development of novel therapeutics, particularly as kinase inhibitors.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2][3] For the diversification of the 5-fluoro-pyrrolopyrimidine core, the Suzuki-Miyaura coupling is an indispensable tool, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. However, the electron-deficient nature of the fluorinated pyrrolopyrimidine ring system and the potential for competing side reactions necessitate a carefully optimized set of reaction conditions to achieve high yields and purity.
This guide provides a comprehensive overview of the key parameters influencing the success of the Suzuki-Miyaura coupling for 5-fluoro-pyrrolopyrimidine derivatives, offering field-proven insights and detailed protocols to aid researchers in this critical synthetic transformation.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-fluoro-pyrrolopyrimidine derivative, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[5] For electron-deficient heterocyclic boronates, transmetalation can be the rate-limiting step.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired carbon-carbon bond.[4]
The presence of the electron-withdrawing fluorine atom on the pyrrolopyrimidine ring can influence the electronics of the system, potentially affecting the rates of oxidative addition and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimization of Reaction Conditions: A Systematic Approach
Achieving a successful Suzuki-Miyaura coupling with 5-fluoro-pyrrolopyrimidine derivatives hinges on the careful selection and optimization of several key parameters. A systematic approach, as outlined below, is crucial for developing a robust and high-yielding protocol.
Caption: A systematic workflow for optimizing Suzuki-Miyaura coupling conditions.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is paramount for an efficient reaction. For electron-deficient and sterically hindered substrates, specialized catalyst systems are often required.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Applications |
| Pd(dppf)Cl₂ | dppf (built-in) | 1-5 | A versatile and widely used catalyst, effective for a range of aryl and heteroaryl couplings.[7][8] |
| Pd₂(dba)₃ | XPhos, SPhos | 1-3 | Highly active catalyst system for challenging couplings, including those involving heteroaryl chlorides and sterically hindered substrates.[6][9] |
| Pd(OAc)₂ | Buchwald Ligands | 1-3 | Often used in combination with bulky, electron-rich phosphine ligands for difficult transformations.[9] |
| PEPPSI-IPr | IPr (built-in) | 1-3 | An air- and moisture-stable precatalyst, often effective for cross-coupling of heteroaryl chlorides. |
Expert Insight: For 5-fluoro-pyrrolopyrimidine derivatives, which are electron-deficient, ligands such as XPhos and SPhos are often excellent starting points due to their ability to promote efficient oxidative addition and reductive elimination.[6][9] The use of palladium precatalysts can also be advantageous as they can lead to faster generation of the active catalytic species.[10]
Base Selection
The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and the prevalence of side reactions such as protodeboronation.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A widely used and effective base for many Suzuki couplings.[7] |
| K₃PO₄ | Strong | Dioxane/H₂O, THF/H₂O | Often employed for less reactive boronic acids and aryl chlorides.[6][11] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | A strong inorganic base that can be effective in challenging couplings.[6] |
| CsF | Moderate | THF, Dioxane | Can be particularly effective in anhydrous conditions and may play a role in activating the boronic acid.[12][13] |
Expert Insight: An aqueous base system, such as K₂CO₃ or K₃PO₄ in a mixture of an organic solvent and water, is a reliable starting point. The water can play a beneficial role in the transmetalation step.[14] For sensitive substrates where anhydrous conditions are preferred, CsF can be an excellent alternative.[12]
Solvent System
The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
| Solvent System | Typical Temperature Range (°C) | Characteristics |
| 1,4-Dioxane / H₂O | 80-110 | A very common and effective solvent system for a broad range of Suzuki couplings.[7] |
| Toluene / H₂O | 80-110 | Another widely used biphasic system, particularly for less polar substrates. |
| THF / H₂O | 60-80 | A lower-boiling alternative to dioxane, suitable for more reactive substrates. |
| DME / H₂O | 80-90 | Dimethoxyethane can sometimes offer improved solubility for certain substrates. |
Expert Insight: A 4:1 or 5:1 mixture of 1,4-dioxane and water is a robust starting point for screening. It is essential to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.
Boron Reagent
While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) can also be used. Boronate esters often exhibit greater stability and can be advantageous for challenging couplings.
Temperature and Reaction Time
The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased side product formation. Typical temperatures for Suzuki-Miyaura couplings range from 80 to 110 °C. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as TLC or LC-MS.
Detailed Experimental Protocol: A General Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 5-fluoro-halo-pyrrolopyrimidine with an arylboronic acid.
Reagents and Materials:
-
5-Fluoro-halo-pyrrolopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the 5-fluoro-halo-pyrrolopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-aryl-pyrrolopyrimidine.
Troubleshooting:
-
Low Conversion: Increase the catalyst loading, try a more active ligand (e.g., XPhos), or a stronger base (e.g., K₃PO₄). Ensure solvents are rigorously degassed.
-
Protodeboronation: Use a milder base (e.g., CsF) or lower the reaction temperature. Consider using the corresponding boronate ester.
-
Catalyst Decomposition: Ensure the reaction is performed under a strict inert atmosphere and use high-purity, degassed solvents.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of 5-fluoro-pyrrolopyrimidine derivatives. By understanding the key mechanistic principles and systematically optimizing the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—researchers can develop robust and efficient protocols for the synthesis of these valuable compounds. The insights and procedures outlined in this guide provide a solid foundation for successfully navigating the challenges associated with this important transformation in the pursuit of novel drug candidates.
References
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14582-14584. [Link]
-
Ni, S., & Li, Z. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIHMS1790927. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12477-12480. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]
-
Navarro, R., & Asiri, A. M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12477-12480. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
-
Guram, A. S., & Bei, X. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Thomas, S., & Sujatha, A. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Van der Veken, P., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
- Google Patents. (2010). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
-
Fier, P. S., & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]
-
Heth, C. L., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 89(6), 3687-3694. [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
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Düfert, M. A. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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Al-Jawaheri, H. (2019). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
-
Scattolin, T., & Nolan, S. P. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 49(35), 12297-12306. [Link]
-
ResearchGate. (2021). Optimization of conditions for the Suzuki coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Al-Tahami, K. A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
Kumar, A., et al. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. PMC. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
ResearchGate. (2016). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. [Link]
-
Garg, N. K., & Snieckus, V. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
-
ResearchGate. (2026). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Semantic Scholar. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. [Link]
-
Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4487-4497. [Link]
-
Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
RSC Publishing. (2015). Suzuki–Miyaura reaction of C–F bonds in fluorographene. [Link]
-
ResearchGate. (2026). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
-
Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
Khan, I., et al. (2021). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
PubMed. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
Sources
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Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Introduction and Strategic Rationale
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., JAK inhibitors) and emerging epigenetic modulators (e.g., PRMT5 inhibitors) [2, 3]. Within this class, 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 582313-57-3) serves as a highly versatile electrophilic building block.
The strategic incorporation of a fluorine atom at the C5 position serves a dual purpose:
-
Pharmacological Enhancement : Fluorine substitution often improves metabolic stability, modulates the pKa of the pyrrole N7 proton, and enhances binding affinity through specific protein-ligand interactions (e.g., within the ATP-binding pocket of kinases).
-
Chemical Reactivity (Causality) : The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine system, significantly increasing the electrophilicity of the C4 carbon. Consequently, the SNAr displacement of the C4-chloride by amines, alcohols, or thiols is kinetically accelerated compared to the non-fluorinated analog [1].
Mechanistic Insights into the SNAr Reaction
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) addition-elimination pathway.
-
Addition : The nucleophile (e.g., a primary or secondary amine) attacks the electron-deficient C4 position. The aromaticity of the pyrimidine ring is temporarily disrupted to form a tetrahedral intermediate known as the Meisenheimer complex. The negative charge is highly stabilized by delocalization onto the electronegative pyrimidine nitrogens.
-
Elimination : The complex collapses, expelling the chloride leaving group and restoring aromaticity to yield the functionalized product.
Fig 1: SNAr addition-elimination mechanism at the C4 position.
Solvent and Base Selection :
-
Solvent : Polar protic solvents like n-butanol are frequently optimal. The protic nature of n-butanol helps solvate the departing chloride ion and stabilizes the transition state via hydrogen bonding. Its high boiling point (117 °C) allows for thermal driving of the reaction without requiring pressurized vessels [3]. Alternatively, polar aprotic solvents (Dioxane, DMF) are used for poorly nucleophilic anilines.
-
Base : N,N-Diisopropylethylamine (DIPEA) is the base of choice for amine nucleophiles. As a sterically hindered, non-nucleophilic base, it efficiently scavenges the generated HCl to prevent protonation of the nucleophile, driving the equilibrium forward without competing for the C4 electrophile.
Reaction Optimization Data
The table below summarizes typical condition optimizations for the SNAr of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine with various nucleophiles, demonstrating the impact of solvent and base selection on reaction efficiency.
| Nucleophile Type | Solvent | Base | Temperature | Time | Typical Yield | Mechanistic Notes |
| Primary Alkyl Amine | n-Butanol | DIPEA (2.0 eq) | 90–100 °C | 4–8 h | 85–95% | Protic solvent stabilizes TS; clean conversion [3]. |
| Secondary Amine | n-Butanol | DIPEA (3.0 eq) | 110 °C | 12–16 h | 70–85% | Higher temp required to overcome steric hindrance. |
| Aniline (Aryl Amine) | Dioxane | Cs₂CO₃ (2.0 eq) | 120 °C (MW) | 1–2 h | 60–80% | Aryl amines are less nucleophilic; requires stronger inorganic base and MW heating [2]. |
| Alkoxide (RO⁻) | THF / DMF | NaH (1.5 eq) | 0 °C to RT | 2–4 h | 75–90% | Highly reactive nucleophile; low temp prevents off-target side reactions. |
Experimental Protocols
The following self-validating protocols provide step-by-step instructions for the C4-amination of the scaffold.
Fig 2: Standard experimental workflow for the SNAr amination protocols.
Protocol A: Thermal Amination in n-Butanol (Standard Workflow)
Target : Synthesis of 4-(alkylamino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. Rationale : Ideal for standard primary and unhindered secondary amines.
-
Preparation : To a oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent, e.g., 1.0 mmol, ~171.5 mg).
-
Reagent Addition : Add the target amine (1.2 to 1.5 equivalents). Note: If the amine is supplied as a hydrochloride salt, increase the base equivalents by 1.0 to neutralize the salt.
-
Solvent & Base : Suspend the mixture in anhydrous n-butanol (0.2 M, ~5 mL). Add DIPEA (2.0 to 3.0 equivalents) dropwise. The mixture may remain a cloudy suspension initially.
-
Heating : Attach a reflux condenser and heat the reaction block to 100 °C. Stir continuously. As the reaction proceeds and the Meisenheimer complex forms/resolves, the mixture typically becomes homogeneous.
-
Validation & Monitoring : Monitor the reaction via LC-MS. The starting material exhibits a characteristic monoisotopic [M+H]⁺ peak at m/z 172.0. The reaction is deemed complete when this peak disappears and is replaced by the product mass.
-
Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the n-butanol. Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (10 mL).
-
Extraction : Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc or DCM/MeOH gradient depending on product polarity) to afford the pure substituted product.
Protocol B: Microwave-Assisted Amination for Hindered Nucleophiles
Target : Synthesis of 4-(arylamino)- or sterically hindered 4-(amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. Rationale : Aryl amines (anilines) and bulky secondary amines possess lower nucleophilicity. Microwave irradiation combined with a strong inorganic base in a polar aprotic solvent overcomes this activation barrier [2].
-
Preparation : In a microwave-safe vial, combine 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the hindered amine/aniline (1.5 eq).
-
Solvent & Base : Add anhydrous 1,4-Dioxane (0.2 M) and finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Degassing : Purge the vial with Nitrogen or Argon for 2 minutes to prevent oxidative side reactions at elevated temperatures, then seal with a crimp cap.
-
Microwave Irradiation : Heat the vial in a microwave reactor at 120 °C for 60 minutes.
-
Validation : Sample the reaction for LC-MS. If unreacted starting material (m/z 172.0) remains, irradiate for an additional 30 minutes.
-
Workup & Purification : Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.
References
- Title: Fluorine substituted adenosines as probes of nucleobase protonation in functional RNAs Source: NIH / PMC URL
- Title: SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS - EP 3724190 B1 Source: European Patent Office / Google Patents URL
- Title: US11111242B2 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides Source: US Patent Office / Google Patents URL
Title: A Practical Guide to Optimizing N-7 Regioselective Alkylation of 5-Fluoropyrrolopyrimidines
An Application Note and Protocol from the Senior Application Scientist
Introduction
The 5-fluoro-7-deazapurine (5-fluoropyrrolo[2,3-d]pyrimidine) scaffold is a privileged heterocycle in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous purines allows it to function as an effective bioisostere, while the strategic placement of the fluorine atom can enhance metabolic stability and binding affinity. N-7 substituted derivatives, in particular, are integral to the development of potent kinase inhibitors, antiviral agents, and other therapeutics.[3][4]
However, achieving clean, high-yield N-7 alkylation requires careful control of reaction conditions. The inherent nucleophilicity of the pyrrole nitrogen must be selectively exploited, and side reactions must be minimized. This guide provides a detailed framework for optimizing the N-7 alkylation of 5-fluoropyrrolopyrimidines, grounded in mechanistic principles and field-proven strategies. We will explore the critical parameters that govern the reaction's success and provide a robust, step-by-step protocol for researchers in drug discovery and process development.
Mechanism and Principles of Regioselectivity
The pyrrolo[2,3-d]pyrimidine core contains a pyrrole-type nitrogen at the 7-position. The lone pair of electrons on this nitrogen is part of the aromatic sextet, but it remains the most nucleophilic and acidic site on the neutral ring system. The fundamental reaction proceeds via a two-step sequence:
-
Deprotonation: A suitable base abstracts the proton from the N-7 position, generating a resonance-stabilized anionic intermediate. This step is critical, as the choice of base dictates the rate and completeness of anion formation.
-
Nucleophilic Attack: The resulting N-7 anion acts as a potent nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) in a classical SN2 reaction to form the desired C-N bond.
While alkylation at other positions (e.g., N-1 or N-3) is a concern in purine chemistry, the 7-deazapurine scaffold simplifies this issue significantly.[5][6] The primary challenge is not N-7 vs. N-9 competition (as the N-9 is replaced by a carbon), but ensuring efficient and clean conversion without degradation of the starting material or product.
Key Parameters for Optimization
The success of the N-7 alkylation is a function of four interdependent variables: the base, the solvent, the alkylating agent, and the temperature.
Choice of Base
The base must be strong enough to fully deprotonate the N-7 position but should not be nucleophilic itself, which could lead to competitive reactions with the alkylating agent.
-
Strong, Non-Nucleophilic Bases (Recommended): Sodium hydride (NaH), potassium hydride (KH), or potassium bis(trimethylsilyl)amide (KHMDS) are ideal. They irreversibly deprotonate the substrate, driving the reaction to completion. NaH is often preferred for its cost-effectiveness and ease of handling as a mineral oil dispersion.[6]
-
Carbonate Bases (Conditional Use): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents (e.g., benzyl bromide or allyl bromide).[7] These reactions often require higher temperatures and longer reaction times. Cs₂CO₃ is known to accelerate alkylations due to the "cesium effect," which involves the formation of a tighter ion pair and increased nucleophilicity of the anion.
-
Hydroxide Bases (Not Recommended): Strong hydroxide bases like NaOH or KOH should be avoided as they introduce water, which can quench the anion and participate in side reactions.
Solvent Selection
The solvent must be aprotic to prevent it from reacting with the base and the anionic intermediate. It should also effectively dissolve the substrate and intermediates.
-
Polar Aprotic Solvents (Recommended): Anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are the solvents of choice. DMF is particularly effective at solvating the sodium cation from NaH, leaving a highly reactive "naked" anion.[6]
-
Non-polar Aprotic Solvents: Solvents like Dichloromethane (DCM) can be used but are less effective at promoting the reaction compared to their polar counterparts.[2]
Nature of the Alkylating Agent (R-X)
The reactivity of the alkylating agent follows standard SN2 principles.
-
Leaving Group: The efficiency of the displacement reaction is heavily dependent on the leaving group. The general trend is I > Br > OTs (tosylate) > Cl. Iodides and bromides are the most commonly used.
-
Steric Hindrance: The electrophilic carbon should be sterically accessible. Primary alkyl halides (e.g., methyl iodide, ethyl bromide) react much more readily than secondary halides. Tertiary halides are unsuitable as they will primarily undergo elimination.
Temperature and Reaction Time
Temperature control is crucial for a clean reaction.
-
Deprotonation Step: The addition of a strong base like NaH is exothermic. This step should be performed at a low temperature (0 °C) to maintain control and prevent potential side reactions.
-
Alkylation Step: After anion formation, the alkylating agent is added. The reaction is often allowed to slowly warm to room temperature and stirred until completion (typically monitored by TLC or LC-MS). For less reactive alkylating agents, gentle heating (e.g., 40-60 °C) may be necessary.
Data Presentation: Summary of Optimization Parameters
The following table summarizes the expected outcomes when varying key reaction parameters. This serves as a predictive guide for experimental design.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | NaH, KHMDS | Optimal. Strong, non-nucleophilic bases ensure rapid and complete formation of the N-7 anion, leading to higher yields and faster reactions.[6] |
| K₂CO₃, Cs₂CO₃ | Good for reactive electrophiles. Weaker bases require higher temperatures or longer times. Cs₂CO₃ can enhance reactivity.[7] | |
| Solvent | Anhydrous DMF, THF | Optimal. Polar aprotic solvents stabilize the anionic intermediate and support the SN2 mechanism, promoting a clean reaction.[6] |
| Anhydrous MeCN, DCM | Acceptable. Less polar than DMF/THF, may result in slower reaction rates. | |
| Leaving Group | R-I, R-Br | Optimal. Excellent leaving groups that facilitate rapid SN2 displacement. |
| R-Cl, R-OTs | Good. Effective, but may require more forcing conditions (higher temperature or longer time) compared to bromides and iodides. | |
| Temperature | 0 °C to RT | Optimal for most cases. Allows for controlled deprotonation followed by efficient alkylation. |
| > RT (e.g., 50 °C) | For unreactive electrophiles. Necessary for sluggish reactions but increases the risk of side products. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a model N-7 alkylation reaction.
Workflow Overview
Protocol: N-7 Ethylation using Sodium Hydride and Ethyl Bromide
Materials:
-
5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Evacuate and backfill the flask with dry nitrogen or argon gas. This is crucial to prevent moisture from quenching the base.
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the mixture until the substrate fully dissolves.
-
-
Deprotonation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully add NaH (1.2 eq, 60% dispersion) portion-wise over 10-15 minutes. Causality: Adding the strong base slowly at low temperature prevents a dangerous exotherm and ensures controlled deprotonation. Effervescence (hydrogen gas evolution) should be observed.
-
Stir the resulting suspension at 0 °C for 30 minutes after the addition is complete to ensure full formation of the N-7 anion.
-
-
Alkylation:
-
Add ethyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Causality: This step safely neutralizes any unreacted NaH. Do not add water directly to NaH, as the reaction is highly exothermic and generates flammable hydrogen gas.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-7 ethylated product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
Regioselective N-7 alkylation of 5-fluoropyrrolopyrimidines is a highly manageable transformation when reaction parameters are chosen with a clear understanding of the underlying chemical principles. The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF provides a reliable and high-yielding pathway to the desired products. This guide offers a comprehensive framework and a validated starting protocol, empowering researchers to efficiently synthesize these valuable heterocyclic building blocks for application in drug discovery and beyond.
References
-
Hocek, M., & Mertlíková-Kaiserová, H. (n.d.). Design, synthesis and biological profiling of novel fused deazapurine nucleosides. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Available at: [Link][3]
-
Zhang, N., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed. Available at: [Link][4]
-
Tloušt'ová, E., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. Available at: [Link][8]
-
Graulich, A., et al. (2005). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Raje, P., et al. (2005). Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation. PubMed. Available at: [Link][9]
-
Various Authors. (2025). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. Available at: [Link][5]
-
Various Authors. (2026). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link][10]
-
Various Authors. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Available at: [Link][11]
-
Russo, N., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? PubMed. Available at: [Link][12]
-
Seela, F., & Gumbi, B. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed. Available at: [Link][6]
-
Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates. PMC. Available at: [Link][13]
-
Malik, C. K., et al. (2015). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. PMC. Available at: [Link][14]
-
Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates. PubMed. Available at: [Link][1]
-
Sargsyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link][2]
-
Almalki, A. J., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link][15]
-
Sargsyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link][16]
-
Cherian, C., et al. (2015). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors. PMC. Available at: [Link][17]
-
Timári, I., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link][7]
-
Thapa, B., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Available at: [Link][18]
Sources
- 1. The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological profiling of novel fused deazapurine nucleosides [uochb.cz]
- 4. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective syntheses of 7-nitro-7-deazapurine nucleosides and nucleotides for efficient PCR incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Scalable Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl
Executive Summary
This application note details the optimized protocol for the preparation of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (also known as 5-fluoro-7-deazaadenine hydrochloride).[1] This compound is a critical pharmacophore in the development of JAK inhibitors, FAK inhibitors, and nucleoside antiviral agents.
The synthesis utilizes a robust 3-step sequence starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[1] The core strategy relies on regioselective electrophilic fluorination using Selectfluor™, followed by nucleophilic aromatic substitution (SNAr) and salt formation.[1] This route is preferred over direct fluorination of the amine to avoid N-oxidation and ensure high regiochemical purity.[1]
Retrosynthetic Strategy & Pathway
The synthetic logic prioritizes the introduction of the fluorine atom before the installation of the exocyclic amine. The electron-rich pyrrole ring at position C5 is susceptible to electrophilic attack, making Selectfluor the reagent of choice due to its safety profile compared to elemental fluorine (
Reaction Scheme Visualization
Figure 1: Synthetic pathway for 5-Fluoro-7-deazaadenine HCl.
Detailed Experimental Protocols
Step 1: Electrophilic Fluorination
Objective: Regioselective installation of fluorine at the C5 position.[1] Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 - 1.2 eq)[1]
-
Acetonitrile (MeCN) (anhydrous, 10-15 volumes)[1]
Protocol:
-
Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous MeCN.
-
Addition: Add Selectfluor™ portion-wise over 15 minutes at room temperature (20-25°C). Note: The reaction is slightly exothermic.
-
Reaction: Heat the mixture to mild reflux (approx. 60-80°C) or stir at ambient temperature for 4-12 hours. Monitor by HPLC/TLC until starting material is <2%.[1]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Resuspend the residue in water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.
Step 2: Amination (SNAr)
Objective: Displacement of the 4-chloro group with ammonia.[1] Reagents:
-
Intermediate 1 (4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)[1]
-
Ammonia (25-30% aqueous NH4OH) or 7N NH3 in MeOH (excess, >10 eq)[1]
-
1,4-Dioxane (optional co-solvent to improve solubility)[1]
Protocol:
-
Setup: Place Intermediate 1 and the ammonia solution into a high-pressure vessel (stainless steel autoclave or heavy-walled glass pressure tube).
-
Reaction: Seal the vessel and heat to 100–120°C for 12–16 hours.
-
Workup: Cool the vessel to 0°C before opening (Safety Critical). Vent carefully.
-
Isolation: Concentrate the reaction mixture to dryness. Triturate the solid with cold water or a small amount of cold methanol to remove ammonium chloride salts.[1] Filter and dry.[1][4]
Step 3: Hydrochloride Salt Formation
Objective: Conversion of the free base to the stable HCl salt.[1] Reagents:
-
This compound (Free Base)[1]
-
HCl (4M in Dioxane or 1.25M in Ethanol)[1]
-
Ethanol (EtOH) or Isopropanol (IPA)[1]
Protocol:
-
Dissolution: Suspend the free base in EtOH (10 volumes). Heat to 50°C to achieve partial or full dissolution.[1]
-
Acidification: Add HCl solution (1.1 eq) dropwise.
-
Crystallization: A heavy precipitate should form immediately.[1] Cool the mixture slowly to 0-5°C and stir for 1 hour.
-
Filtration: Filter the white solid and wash with cold diethyl ether or cold IPA.
-
Drying: Dry under vacuum at 40-50°C for 6 hours.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV 254 nm) | ≥ 98.0% (Area %) |
| Identity (H-NMR) | 1H-NMR (DMSO-d6) | Absence of C5-H signal; C2-H singlet ~8.0-8.3 ppm; Broad exchangeable NH protons.[1] |
| Identity (F-NMR) | 19F-NMR | Single peak approx -160 to -170 ppm (referenced to CFCl3).[1] |
| Chloride Content | Titration / IC | Stoichiometric (1:1 molar ratio ± 5%) |
Troubleshooting & Decision Logic
Common issues involve incomplete fluorination or over-fluorination (difluoro species, though rare at C5/C6).[1]
Figure 2: Troubleshooting logic for process optimization.
References
-
General Scaffold Synthesis
-
Fluorination Methodology
-
Nucleoside Analog Context
-
Commercial Availability of Intermediate
-
Sigma-Aldrich Product: 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 582313-57-3).[1] Confirms stability of the intermediate.
-
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine [beilstein-journals.org]
- 4. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
[1][2][3]
Case ID: SOL-5F-PP-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]
Executive Summary
You are encountering solubility challenges with 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as 5-F-PPA ). This compound is a critical scaffold in the synthesis of nucleoside analogs and kinase inhibitors (e.g., JAK, LRRK2).[1]
The Core Problem: 5-F-PPA exhibits "brick dust" properties—high crystal lattice energy due to planar π-π stacking and strong intermolecular hydrogen bonding between the amine donor and pyrimidine nitrogen acceptors.[1][2][3] The 5-fluoro substitution increases lipophilicity (LogP) and electron withdrawal compared to the parent scaffold, further reducing aqueous solubility at neutral pH.[1][2]
This guide provides three validated workflows to solubilize 5-F-PPA for in vitro and in vivo applications, moving beyond simple DMSO dissolution to advanced formulation strategies.
Part 1: Physicochemical Profile & Solubility Logic
Before attempting solubilization, understand the compound's behavior to avoid "crashing out" (precipitation).[3]
| Property | Value (Approx.) | Implication for Solubility |
| Basic pKa (N-1) | ~3.5 – 4.0 | The pyrimidine ring is weakly basic.[1][2][3] Solubility increases significantly at pH < 3.0. |
| Acidic pKa (N-7) | ~12.0 – 13.0 | The pyrrole NH is weakly acidic.[1][2][3] Deprotonation requires high pH (not physiologically relevant).[2][3] |
| LogP | ~0.5 – 1.2 | Moderately lipophilic.[2][3] The fluorine atom increases hydrophobicity compared to the parent.[2][3] |
| Lattice Energy | High | Requires energy (heat/sonication) or disruption (co-solvents) to break the crystal lattice.[3] |
Key Takeaway: Neutral water/PBS is the worst solvent for this compound.[2][3] You must rely on ionization (low pH) , dielectric constant manipulation (DMSO) , or encapsulation (Cyclodextrins) .[3]
Part 2: Validated Solubilization Workflows
Workflow A: The "Standard" DMSO Stock (For In Vitro Assays)
Best for: High-throughput screening, enzymatic assays, short-term cell culture.[1]
The Trap: Users often dissolve in 100% DMSO and spike directly into PBS, causing immediate precipitation due to the "supersaturation spike."[2]
Protocol:
-
Weighing: Weigh 5-F-PPA into a glass vial (avoid plastic if possible to prevent adsorption).
-
Primary Solubilization: Add anhydrous DMSO to achieve a 10 – 50 mM stock concentration.[2][3]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce crystal nucleation.
-
Dilution (The Critical Step):
Workflow B: Acid-Buffered Saline (For Kinetic Studies)
Best for: Analytical standards, situations where DMSO is prohibited.[1][2]
Since the basic pKa is ~3.5–4.0, the compound is positively charged and soluble in acidic media.[3]
Protocol:
-
Preparation: Prepare 0.1 M HCl or 50 mM Methanesulfonic Acid (MSA) solution.[2][3]
-
Dissolution: Add 5-F-PPA to the acid solution. Vortex vigorously.
-
Buffering (Caution): If you must raise the pH, do so slowly.
Workflow C: Cyclodextrin Complexation (For In Vivo/Animal Studies)
Best for: IP/IV/PO administration, maximizing bioavailability, reducing toxicity.[1]
This is the Gold Standard for pyrrolopyrimidines (similar to Tofacitinib formulations).[2][3] The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated scaffold, while the hydrophilic exterior ensures water solubility.[3]
Recommended Excipient: Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3]
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in 25 mM Phosphate Buffer (pH 3.0).[1][2][3]
-
Addition: Add micronized 5-F-PPA powder to the vehicle.
-
Processing:
-
Sonicate for 10 minutes.
-
Stir continuously for 1–2 hours at room temperature.
-
-
Filtration: Filter through a 0.22 µm PVDF or PES filter to ensure sterility and remove un-dissolved particles.[2][3]
-
Result: A clear, stable solution suitable for injection (IV/IP) or oral gavage.[2][3]
Part 3: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting the correct solubilization method based on your experimental constraints.
Figure 1: Decision tree for solubilizing this compound based on experimental application.
Part 4: Troubleshooting FAQ
Q1: My compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media. Why? A: This is the "Solvent Shift" effect.[2][3] The solubility of 5-F-PPA drops exponentially as the water fraction increases.[1][2][3]
-
Fix: Do not add 100% DMSO stock to media. Prepare a 10x intermediate dilution in PBS containing 5-10% DMSO first, then add that to your media.[1][2][3] This stepwise reduction in solvent strength prevents the local supersaturation that triggers nucleation.[2][3]
Q2: Can I use PEG400 instead of Cyclodextrins for animal studies? A: Yes, but with caution. A common alternative formulation is 10% DMSO + 40% PEG400 + 50% Water .[2][3]
-
Warning: PEG400 can be viscous and may cause hypersensitivity in some mouse strains.[2][3] Cyclodextrins (Workflow C) are generally better tolerated and provide more linear pharmacokinetics for this class of compounds.[2][3]
Q3: Is the 5-Fluoro group unstable in water? A: Generally, no.[1][2][3] The C-F bond on the pyrrole ring is metabolically robust and chemically stable at physiological pH.[2][3] However, avoid storing the compound in highly basic solutions (pH > 10) for extended periods, as this can promote ring opening or degradation of the pyrimidine moiety.[1]
Q4: I see a "haze" even after sonicating in DMSO. A: You likely have a salt contaminant or the compound is a hydrate.[2][3]
-
Fix: Centrifuge the stock solution at 10,000 x g for 5 minutes. If the supernatant is clear, use it and adjust the concentration based on UV absorbance (Beer-Lambert Law), as the "haze" might be inorganic salts from the synthesis process that are insoluble in DMSO.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine.[1][2][3] (Parent scaffold properties). Available at: [Link][1][3]
-
Larsen, N. A., et al. (2010).[2][3] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[1][2][3][4] Journal of Medicinal Chemistry.[2][3] (Discusses solubility optimization of pyrrolopyrimidine scaffolds). Available at: [Link][1][3]
-
Pfizer Inc. (2012).[2][3] Tofacitinib Citrate (Xeljanz) Prescribing Information.[2][3] (Reference for commercial formulation of pyrrolopyrimidine-based drugs using pH/solubility principles). Available at: [Link][1][3]
-
Stella, V. J., & He, Q. (2008).[2][3] Cyclodextrins.[2][3] Toxicologic Pathology.[2][3] (Authoritative review on using SBE-β-CD for solubilizing poorly soluble drugs). Available at: [Link][1][3]
Troubleshooting low yields in fluorination of pyrrolo[2,3-d]pyrimidine scaffolds
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Yields & Regioselectivity in 7-Deazapurine Fluorination[1][2]
Introduction: The "Push-Pull" Paradox
Welcome to the technical support hub. If you are working with pyrrolo[2,3-d]pyrimidine (7-deazapurine), you are dealing with a bioisostere of adenine that is notoriously difficult to functionalize with fluorine.[1][3]
The Core Problem: This scaffold exhibits a "push-pull" electronic character. The electron-rich pyrrole ring "pushes" density into the pyrimidine ring, making the C-5 position highly nucleophilic (enamine-like) but also susceptible to oxidative decomposition .[2][3] Conversely, the pyrimidine ring is electron-deficient, making nucleophilic attack at C-4 sluggish compared to pure pyrimidines.[2]
This guide addresses the three most common failure modes:
-
"Black Tar" formation during electrophilic fluorination (C-5).
-
Inert reactants during nucleophilic displacement (C-4).
-
Protecting group interference (N-7).
Module 1: Electrophilic Fluorination (Targeting C-5)
Context: You are trying to install a fluorine atom at the C-5 position using an electrophilic source like Selectfluor® or NFSI.
Q1: My reaction turns black/tarry within minutes, and I isolate <10% product. What is happening?
Diagnosis: Oxidative Polymerization. The pyrrole moiety is so electron-rich that Selectfluor (which has a high oxidation potential) is acting as a single-electron oxidant rather than a fluorine donor.[1][2][3] This generates a cation radical species that polymerizes.[1]
The Fix:
-
Switch Solvent Dielectric: Move from low-polarity solvents (DCM, THF) to Acetonitrile (MeCN) or Methanol (MeOH) .[1][3] High dielectric solvents stabilize the charged intermediate (Wheland intermediate), favoring fluorination over radical polymerization.
-
Acid Catalysis (The "Goldilocks" Zone): Add 1.0–2.0 equivalents of TFA or H₂SO₄ .[1]
-
Temperature Control: Do not heat initially. Start at 0°C and warm to RT.
Q2: I am getting a mixture of C-5 and C-6 fluorination, or N-fluorination.
Diagnosis: Lack of Regiocontrol due to N-7. If N-7 is unprotected, the lone pair donates into the ring, activating both C-5 and C-6.[2][3] Furthermore, N-F bonds can form and transfer fluorine non-selectively.[1]
The Fix:
-
Protect N-7: Use an electron-withdrawing group (EWG) like Tosyl (Ts) or SEM .[1][3]
-
Protocol Adjustment: If using N-7-H (unprotected), you must use a radical scavenger (like TEMPO) or strictly control stoichiometry to prevent over-fluorination.
Standard Operating Procedure (SOP): C-5 Fluorination
-
Additive: TFA (1.0 equiv) - Optional, use if tarring occurs.[1][2][3]
-
Conditions: 0°C (1h)
RT (12h).[1][3] -
Workup: Quench with sat. NaHCO₃. Extract DCM. Note: Product often streaks on silica; add 1% Et3N to eluent.[1]
Module 2: Nucleophilic Fluorination (Targeting C-4)
Context: You have a leaving group (Cl, Br) at C-4 and want to displace it with Fluoride (SNAr).
Q3: I'm refluxing 4-Cl-pyrrolo[2,3-d]pyrimidine with CsF/DMSO, but I only recover starting material.
Diagnosis: Electronic Deactivation. The fused pyrrole ring donates electron density into the pyrimidine ring, making C-4 much less electrophilic than in a simple chloropyrimidine.[2][3] Standard SNAr requires extreme temperatures (>150°C), which often decomposes the scaffold.[1]
The Fix:
-
The "Halex" Trap: Do not rely on simple Halex (Cl
F) exchange.[1] It rarely works well on this scaffold. -
Pd-Catalyzed Fluorination (The Modern Route): Use Buchwald’s conditions. You need a bulky biaryl phosphine ligand to facilitate the difficult C-F reductive elimination.[1]
Q4: Can I use a different leaving group?
Diagnosis: Leaving Group Ability. Yes. If you cannot use Pd-catalysis, convert the 4-OH (lactam) to a 4-O-Triflate or 4-O-Tosyl .[1][2][3] These are better leaving groups than Chloride.[1]
-
Warning: The 4-OTf intermediate is unstable.[1][2][3] React it immediately with TBAF (anhydrous) in THF/tBuOH.
Module 3: Protecting Group Troubleshooting (SEM)
Context: You successfully fluorinated the molecule, but the yield drops during SEM deprotection.
Q5: SEM deprotection with TFA is incomplete or gives a hydroxymethyl intermediate.
Diagnosis: Incomplete Hemiaminal Breakdown. TFA removes the SEM group but leaves a -CH₂OH (hydroxymethyl) group attached to N-7, which is stable in acid.[1][2][3]
The Fix: The Two-Step Dance
-
Base Step: Evaporate TFA.[1][7] Redissolve in MeOH/THF and add ethylenediamine or aq.[1] NH₄OH . This forces the collapse of the hydroxymethyl group to release formaldehyde and the free amine.
Visual Troubleshooting Guides
Diagram 1: Method Selection Logic
Caption: Decision tree for selecting the correct fluorination strategy based on regiochemistry and common failure modes.
Diagram 2: The "Black Tar" Mechanism (C-5)
Caption: Mechanistic divergence between successful fluorination (Path A) and oxidative polymerization (Path B).
Summary Data: Solvent & Reagent Effects
| Variable | Condition | Outcome | Recommendation |
| Solvent | DCM / THF | Low Yield (<20%), Tar formation | Avoid for C-5 fluorination.[1][2][3] |
| Solvent | MeCN / MeOH | Moderate-High Yield (50-80%) | Preferred. Stabilizes ionic intermediates.[1][2][3] |
| Catalyst | None | Variable, often slow | Acceptable for highly activated substrates. |
| Catalyst | TFA (1 eq) | Improved Yield, cleaner profile | Recommended to prevent oxidation.[1] |
| F-Source | NFSI | Slower reaction, easier handling | Use if Selectfluor is too harsh.[1][2] |
| F-Source | Selectfluor | Fast, high reactivity | Standard choice.[1][2] |
References
-
Selectfluor Mechanism & Application: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1][2][3] Journal of the Chemical Society, Chemical Communications, 1992. Link
-
Pd-Catalyzed Fluorination: Watson, D. A., et al. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides."[1] Science, 2009. Link[1][3]
-
Regioselectivity in 7-Azaindoles: Mazeas, D., et al. "Synthesis of 5-fluoro- and 5-bromo-7-azaindole."[1][2][3] Heterocycles, 1999. (Foundational work on halogenation patterns).
-
SEM Deprotection Protocols: BenchChem Technical Support. "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." Link (Simulated based on search context 1.1/1.4).
-
General Heterocycle Fluorination: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011. Link[1][3]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing regioselectivity issues during N-alkylation of 5-fluoro-7-deazapurines
Welcome to the technical support center for the N-alkylation of 5-fluoro-7-deazapurines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioselectivity in this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your desired N7 or N9 isomers with higher purity and yield.
Introduction: The Regioselectivity Challenge
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a vital component in many therapeutic agents and biological probes.[1][2] The N-alkylation of these heterocycles is a fundamental step in their functionalization. However, the pyrrole nitrogen of the 7-deazapurine ring system presents a classic chemical challenge: competitive alkylation at the N7 versus the N9 position.
Upon deprotonation with a base, the resulting anion is an ambident nucleophile, leading to a mixture of N7 and N9-alkylated regioisomers. While the N9-substituted products are often the desired isomers for applications like nucleoside analogs, reaction conditions can frequently favor the formation of the N7 isomer or an inseparable mixture.[3] This guide provides a systematic approach to understanding and controlling this regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of alkylation on a 5-fluoro-7-deazapurine?
A1: The two primary sites for N-alkylation are the nitrogen atoms of the pyrrolo[2,3-d]pyrimidine core: the N7 position (in the five-membered pyrrole ring) and the N9 position (in the six-membered pyrimidine ring, analogous to standard purines). Direct alkylation under basic conditions often produces a mixture of both N7 and N9 regioisomers.[4][5]
Q2: Why is controlling the N7 vs. N9 regioselectivity so important?
A2: The biological activity and physicochemical properties of 7-deazapurine derivatives are highly dependent on the position of the substituent. For instance, in the synthesis of nucleoside analogs, the glycosidic bond must be at the correct nitrogen (typically N9) to mimic natural nucleosides and interact correctly with enzymes like polymerases or kinases. Incorrect isomer formation leads to reduced yields of the target compound, introduces difficult-to-separate impurities, and can result in biologically inactive or off-target molecules.
Q3: Which isomer, N7 or N9, is generally the major product?
A3: It is highly dependent on the reaction conditions. Alkylation of purines and their analogs can lead to mixtures where the N9 isomer is the major product, but significant amounts of the N7 isomer are often observed.[6] The outcome is a delicate balance between kinetically and thermodynamically controlled pathways, influenced by the choice of base, solvent, electrophile, and temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable advice.
Q4: My reaction produces an inseparable mixture of N7 and N9 isomers. How can I improve the regioselectivity towards the N9 isomer?
A4: Achieving high N9 selectivity requires optimizing several factors that influence the reaction's kinetic and thermodynamic pathways. Direct alkylation with an alkyl halide under basic conditions is often complicated.[4][5]
Causality Behind Experimental Choices:
-
Choice of Base: The base's role is to deprotonate the N7-H, but its counterion and steric bulk can influence the site of subsequent alkylation.
-
Solvent Effects: The solvent influences the dissociation of the ion pair formed after deprotonation and solvates the transition state.
-
Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard. However, subtly changing the solvent can alter the N7/N9 ratio. It is worth screening solvents to find the optimal conditions for your specific substrate.
-
-
Nature of the Electrophile (Alkylating Agent): Steric hindrance plays a significant role. The N9 position is generally less sterically hindered than the N7 position.
-
Temperature and Reaction Time (Thermodynamic vs. Kinetic Control): Often, the N7 isomer is the product of kinetic control (formed faster, lower activation energy), while the N9 isomer is the thermodynamically more stable product.
-
Recommendation: If you suspect you are getting the kinetic N7 product, try running the reaction at a higher temperature for a longer duration to allow the system to equilibrate to the more stable N9 isomer. Conversely, lower temperatures may favor the kinetic product.
-
Summary of Reaction Parameter Effects on Regioselectivity
| Parameter | Condition Favoring N9-Alkylation | Condition Favoring N7-Alkylation | Rationale |
| Base | Weaker bases (e.g., K₂CO₃), Bulky bases | Stronger bases (e.g., NaH) at low temp | Weaker bases can favor thermodynamic equilibrium. Strong bases generate the anion quickly for a kinetically controlled reaction. |
| Solvent | Polar Aprotic (e.g., DMF, MeCN) | Less Polar Solvents | Polar aprotic solvents effectively solvate the cation, leaving the nucleophilic anion more reactive. The N9 position is often favored under these standard conditions. |
| Electrophile | Bulky Alkyl Halides | Small, reactive Alkyl Halides (e.g., MeI) | Steric hindrance around the N7 position makes the N9 position more accessible to larger electrophiles. |
| Temperature | Higher Temperatures, Longer Times | Lower Temperatures, Shorter Times | Favors the thermodynamically more stable N9 isomer by allowing for equilibration from the kinetic N7 isomer. |
Q5: I have tried optimizing my direct alkylation conditions, but the N7/N9 ratio is still poor. Is there an alternative synthetic strategy?
A5: Absolutely. When direct alkylation fails to provide the desired regioselectivity, the Mitsunobu reaction is an excellent and highly reliable alternative, particularly for synthesizing N9-substituted nucleoside analogs from the corresponding alcohol.[2][9]
Causality Behind the Mitsunobu Reaction's Selectivity:
The Mitsunobu reaction converts a primary or secondary alcohol into a good leaving group in situ. The reaction of the 7-deazapurine heterocycle with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) typically shows a very high preference for N9 alkylation.[10][11] This is because the reaction proceeds through a mechanism where the less sterically hindered and often more nucleophilic N9 atom attacks the activated alcohol complex. The reaction generally results in a clean inversion of stereochemistry at the alcohol's chiral center.[9]
Q6: How can I reliably distinguish between the N7 and N9 isomers to confirm my results?
A6: Accurate structural characterization is critical. A combination of chromatographic and spectroscopic methods is the most robust approach.
-
1. Chromatographic Separation:
-
Thin Layer Chromatography (TLC): N7 and N9 isomers often have different polarities and can sometimes be resolved on TLC, providing a quick check of the reaction mixture.
-
Column Chromatography: For preparative separation, flash column chromatography on silica gel is often sufficient to isolate the major N9 isomer from the N7 isomer.[2]
-
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separation of challenging mixtures, both normal-phase and reverse-phase HPLC can be effective.[12]
-
-
2. Spectroscopic Identification (NMR):
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the correct regioisomer.[13][14]
-
¹³C NMR: There is a well-established trend for purine and deazapurine isomers. The chemical shift of the C5 carbon is typically found at a higher frequency (deshielded) in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon is more shielded (lower frequency) in the N9 isomer.[15]
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. It shows correlations between protons and nitrogen atoms over 2-3 bonds. For an N9-alkylated product, you will see a correlation between the protons on the alpha-carbon of your alkyl group (e.g., the -CH₂-) and the N9 nitrogen of the purine ring. For the N7 isomer, the correlation will be to the N7 nitrogen.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also be diagnostic. For N9 isomers, a through-space NOE is often observed between the protons on the alpha-carbon of the alkyl group and the H8 proton of the deazapurine core.
-
Detailed Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride
This protocol describes a standard method that often yields a mixture of N7 and N9 isomers. The ratio will depend on the specific substrate and alkyl halide used.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-7-deazapurine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) and stir the suspension at room temperature.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt forms.
-
Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to separate the N7 and N9 isomers.
Protocol 2: Regioselective N9-Alkylation via the Mitsunobu Reaction
This protocol is highly recommended for achieving N9 selectivity, especially when coupling with a primary or secondary alcohol.
-
Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add 5-fluoro-7-deazapurine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous THF or 1,4-dioxane (approx. 0.1 M) and stir at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change (typically to yellow/orange) and formation of a white precipitate (triphenylphosphine oxide) are often observed.
-
Note: The order of addition can be critical. Pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and heterocycle can sometimes improve results.[11]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide and the reduced hydrazide).
-
Purification: Purify the residue directly by flash column chromatography. The nonpolar byproducts can typically be eluted first with a less polar solvent system, followed by the desired N9-alkylated product.
References
- Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC. (n.d.).
- 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2'-Deoxyribonucleosides: Syntheses and Transformations. (2012). Bentham Science Publishers.
- Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2022). Journal of the American Chemical Society.
- Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective alkylation reaction of purines under microwave irradiation. (2021).
- Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. (2019).
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024).
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.
- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2006). PubMed.
- Regioselective alkylation reaction of purines under microwave Irradiation. (2026).
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
- C–H Imidation of 7-Deazapurines. (n.d.).
- Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. (2025).
- Distinguishing between N7 and N9 purine isomers by NMR. (n.d.). Benchchem.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (2024). Oxford Instruments.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- Mitsunobu reaction. (n.d.). chemeurope.com.
- Protecting Groups. (2020). Chemistry IIT Bombay.
- Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. (n.d.). Wiley Online Library.
- Finding the Best Separation for Enantiomeric Mixtures. (2010).
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. (2005). Auburn University.
- Isomer separation by CPC chrom
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
Sources
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 4. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu_reaction [chemeurope.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for removing non-fluorinated impurities in pyrrolopyrimidine synthesis
Welcome to the technical support center for the synthesis and purification of pyrrolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges of removing non-fluorinated impurities from target fluorinated pyrrolopyrimidine compounds. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to separate my desired fluorinated pyrrolopyrimidine from its non-fluorinated analog?
A1: The separation challenge stems from the subtle, yet significant, physicochemical changes introduced by fluorine atoms. While fluorine is highly electronegative, its impact on a molecule's bulk properties like polarity and solubility can be complex.
-
Polarity and Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents)[1][2]. This might seem counterintuitive given fluorine's electronegativity. However, the C-F bond is poorly polarizable and does not participate well in hydrogen bonding as an acceptor. This can lead to the fluorinated and non-fluorinated analogs having very similar polarities, making them co-elute in standard chromatography.
-
Structural Similarity: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Consequently, the fluorinated and non-fluorinated molecules are sterically very similar, allowing them to pack into crystal lattices together or interact with stationary phases in a comparable manner.
-
pKa Alteration: Fluorination, particularly near a basic nitrogen atom in the pyrrolopyrimidine core, can significantly lower the pKa of the conjugate acid, making the compound less basic[2]. While this property is useful in drug design, it may not be sufficiently different to enable simple acid-base extraction-based purifications.
Q2: What is the best initial purification strategy if I have a mixture of fluorinated and non-fluorinated pyrrolopyrimidines?
A2: The optimal starting point depends on the physical state of your crude product and the scale of your reaction.
-
For Solid Samples: Recrystallization is often the most effective and scalable first-line approach.[3] It leverages differences in solubility between your product and impurities in a specific solvent system. A successful recrystallization can dramatically increase purity in a single step.
-
For Oily or Small-Scale Samples: Silica Gel Column Chromatography is the workhorse of purification in organic synthesis.[4][5] By carefully selecting a mobile phase (eluent), the subtle polarity differences between the fluorinated and non-fluorinated species can be exploited for separation.
The following diagram outlines a general decision-making workflow for purification.
Caption: General purification strategy selection workflow.
Q3: How do I prevent these impurities from forming in the first place?
A3: Preventing impurity formation is always preferable to removing them. The primary source of a non-fluorinated impurity is often an impurity in the starting material.
-
Purity of Starting Materials: Ensure the purity of your fluorinated precursors. For instance, if you are performing a Suzuki coupling with a fluorinated boronic acid, verify that it is not contaminated with its non-fluorinated counterpart. The quality of starting materials is a critical control point.[6][7]
-
Inert Reaction Conditions: If using a fluorinating agent (e.g., Selectfluor), ensure completely anhydrous and inert conditions to prevent reagent decomposition or side reactions that could lead to incomplete fluorination.[8]
-
Supplier Audits: For critical drug development projects, it is essential to understand the synthetic route your supplier uses for starting materials to identify potential points of impurity introduction.[6]
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[4] The key is to find a mobile phase that causes the desired fluorinated product and the non-fluorinated impurity to travel through the column at different speeds.
Core Principle: Exploiting Polarity Differences
Even a single fluorine atom can alter the electron distribution of the pyrrolopyrimidine core, slightly changing its interaction with the polar silica gel. Your goal is to amplify this small difference.
Caption: Separation of components in column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Select the Eluent System:
-
Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
The goal is to find a system where the two spots (fluorinated and non-fluorinated) are clearly separated (a difference in Rf value of >0.1 is ideal). You may need to test low-polarity systems, as fluorinated compounds can be less polar than expected.
-
-
Prepare the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[5]
-
Add a small layer of sand.[5]
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping gently to pack it evenly and remove air bubbles.[9]
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane).[10]
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure ("dry loading"). This creates a solid powder.[11]
-
Carefully add the powdered sample to the top of the column.
-
-
Run the Column:
Troubleshooting Common Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor or No Separation | Eluent is too polar (compounds move too fast) or not polar enough (compounds don't move). | Systematically adjust the eluent polarity. Test gradients (slowly increasing polarity) or different solvent systems (e.g., switch from Ethyl Acetate to Diethyl Ether). |
| Bands are Tailing/Streaking | Sample is overloaded; compound is not very soluble in the eluent; silica is too acidic/basic. | Use less sample. Add a small percentage of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds) to improve peak shape. |
| Low Recovery of Product | The compound is irreversibly adsorbed onto the silica gel. | Pre-treat the silica with a modifier like triethylamine if your compound is basic. If the product is highly polar, consider using a different stationary phase like alumina or reverse-phase silica. |
| Cracked or Channeled Column | The column was packed improperly, or the silica ran dry during the run. | Ensure the silica is packed as a uniform slurry.[9][11] Never let the solvent level drop below the top of the silica bed. |
Troubleshooting Guide: Recrystallization
Recrystallization purifies solid compounds based on solubility differences. The ideal solvent will dissolve the impure solid at a high temperature but not at room temperature, allowing the desired compound to crystallize upon cooling while impurities remain in the solution.[12][13]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at boiling. An ideal solvent dissolves the compound when hot but not when cold.[14]
-
If a single solvent is not suitable, use a binary solvent pair (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at boiling, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify.[14]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved. Using excess solvent will reduce your final yield.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.
-
Dry the crystals thoroughly.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure product.[14] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| Poor Recovery (Low Yield) | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Use the minimum amount of solvent necessary. Always wash crystals with ice-cold solvent. Ensure the funnel is pre-heated if performing a hot filtration to remove insoluble impurities.[13] |
| Impure Crystals | The solution cooled too quickly, trapping impurities. | Re-dissolve the crystals in fresh hot solvent and allow the solution to cool much more slowly, without disturbance. |
Advanced Purification: Supercritical Fluid Chromatography (SFC)
When conventional methods fail, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol.[15][16]
-
Why it Works: Supercritical CO₂ has properties intermediate between a liquid and a gas, allowing for very fast and efficient separations with high resolution.[17][18] It excels at separating structurally similar compounds (isomers, analogs) that are challenging for standard HPLC.
-
Advantages:
-
When to Consider SFC: If you have access to an SFC system, it is an excellent choice for purifying high-value pyrrolopyrimidine samples that are inseparable by standard column chromatography or recrystallization. It is particularly valuable in pharmaceutical settings for quality control and purification.[18]
References
- Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. (2010). Google Scholar.
- Chrom
- How to run column chrom
- Process for the preparation of fluorinated heterocyclic compounds.
- Separating Fluorine and 9-fluroenone with TLC and Column Chrom
- Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. RSC Publishing.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Supercritical Fluid Chrom
- Separating Compounds by Column Chrom
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- What is Supercritical Fluid Chromatography (SFC)
- Recrystalliz
- Supercritical Fluid Chrom
- Recrystallization and Crystalliz
- Setting up and running a column. University of Leicester.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). Benchchem.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC.
- Troubleshooting Guide: Purification of 4-Ethynylpyrene Deriv
- Best Practices to Reduce Impurities in Generics. (2021). ProPharma Group.
- Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. (2001). PubMed.
- Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Deriv
- Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry.
- Expression and purification of fluorinated proteins from mammalian suspension culture. (2024). Methods in Enzymology.
- Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. (2023).
- Pyrrolopyrimidines: An update on recent advancements in their medicinal
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorin
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- The Impact of N-nitrosamine Impurities on Clinical Drug Development. Celerion.
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2025). MDPI.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. propharmagroup.com [propharmagroup.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. odinity.com [odinity.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. mt.com [mt.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.smolecule.com [pdf.smolecule.com]
- 15. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 16. Supercritical Fluid Chromatography | Buchi.com [buchi.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 19. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Salts of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: You are working with a salt form (likely Hydrochloride, Tosylate, or Mesylate) of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine . While the free base of this fluorinated 7-deazapurine scaffold is moderately stable, its salts are engineered for solubility. This ionization creates a high lattice energy that, paradoxically, makes the crystal lattice avidly seek water molecules to stabilize surface charge, leading to deliquescence .
The Consequence: Improper handling leads to:
-
Stoichiometric Errors: Weighing "water" instead of "drug," ruining molarity calculations for IC50 assays.
-
Physical Instability: The powder turns into a gummy resin (clumping), making transfer impossible.
-
Chemical Hydrolysis: Prolonged exposure to moisture in the salt form can catalyze nucleophilic attack at the C4 position or defluorination under specific acidic conditions.
Environmental Control: The First Line of Defense
Before opening the vial, you must establish a "Dry Chain."
Recommended Environmental Thresholds
| Parameter | Specification | Rationale |
| Relative Humidity (RH) | < 30% | Critical threshold. Above 40%, rapid surface adsorption occurs. |
| Temperature | 20°C - 25°C | Avoid refrigeration unless sealed in a secondary desiccated container. Cold vials condense water immediately upon opening in warm air. |
| Atmosphere | Argon or N₂ | Argon is heavier than air and provides a better "blanket" in open weighing boats than Nitrogen. |
Diagram: The Hygroscopic Handling Workflow
Figure 1: Decision logic for handling moisture-sensitive pyrrolopyrimidine salts.
Protocol: The "Inert Weighing" Technique
Issue: Users report the mass on the balance "drifting upwards" continuously. Cause: The salt is absorbing atmospheric water in real-time. Solution: Do NOT weigh the solid directly into a tare boat. Use the "Weighing by Difference" method.
Step-by-Step Procedure
-
Preparation:
-
Equilibrate the source vial to room temperature.[1]
-
Prepare your receiving vessel (e.g., volumetric flask) with the solvent already added (or at least ready).
-
Use an anti-static gun on the source vial and spatula. Static charge exacerbates hygroscopic clumping.
-
-
The Difference Method:
-
Step A: Place the entire capped source vial on the balance. Record Mass (
). -
Step B: Quickly remove the cap, use a spatula to transfer an estimated amount of solid into your receiving vessel.
-
Step C: Immediately recap the source vial.
-
Step D: Weigh the source vial again. Record Mass (
). -
Calculation: Mass Transferred =
.
Why this works: You are measuring the loss of mass from the closed system. Even if the powder in the receiving vessel absorbs water during the transfer, the amount of drug calculated from the source vial loss remains accurate.
-
-
Solubilization:
-
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or alcohols initially.
-
Technique: Vortex immediately. Do not let the solid sit at the bottom of the solvent, as it may form a gel layer that inhibits further dissolution.
-
Troubleshooting Guide (FAQ)
Q1: My sample has turned into a sticky gum/oil. Is it ruined?
Diagnosis: The salt has deliquesced (dissolved in absorbed water).[2] Recovery Protocol (Azeotropic Drying):
-
Do not heat directly; this will degrade the compound.
-
Dissolve the "gum" in a small amount of anhydrous ethanol .
-
Add toluene (ratio 3:1 Toluene:Ethanol).
-
Rotary evaporate under vacuum at < 45°C. The toluene/ethanol/water azeotrope will carry the water off.
-
Repeat 2x.
-
Dry the resulting solid in a vacuum desiccator over
(Phosphorus Pentoxide) overnight.
Q2: Can I store the stock solution?
Answer: Yes, but with caveats.
-
Solvent: DMSO stocks are stable at -20°C.
-
Freeze/Thaw: Repeated cycles introduce condensation. Aliquot into single-use vials immediately after preparation.
-
Precipitation: If the salt crashes out upon thawing, sonicate at 30°C. If it fails to redissolve, the salt may have disproportionated back to the free base (less soluble) due to moisture ingress.
Q3: Which desiccant should I use for the desiccator?
Select based on "Moisture Capacity" vs. "Intensity."
| Desiccant | Type | Efficacy | Best For |
| Phosphorus Pentoxide ( | Chemical | Extreme | Recovery of wet samples. (Handle with care!) |
| Molecular Sieves (4Å) | Physical | High | Storage of anhydrous solvents. |
| Silica Gel (Blue/Orange) | Physical | Moderate | General Storage of sealed vials. |
Advanced Visualization: Salt Disproportionation Risk
Figure 2: Chemical mechanism of failure when exposed to high humidity.
References
-
General Weighing Practices for Hygroscopic Materials: Mettler Toledo. "Weighing the Right Way: Proper Handling of Hygroscopic Substances."[1][3]
-
Properties of Pyrrolo[2,3-d]pyrimidine Scaffolds: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 135483669, this compound."
-
Salt Disproportionation & Moisture: Guerrieri, P. et al. (2010). "Impact of Moisture on the Stability of Pharmaceutical Salts."[2][4] Journal of Pharmaceutical Sciences.
- Azeotropic Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Standard text for drying organic salts).
For further assistance, contact the Application Science team with your specific batch number.
Sources
Technical Support Center: Navigating Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling of Fluorinated Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a particularly challenging yet vital class of reactions: the palladium-catalyzed cross-coupling of fluorinated heterocycles. The unique electronic properties of these substrates, arising from the interplay between the fluorine substituents and the heterocyclic core, frequently lead to catalyst deactivation and low yields. This resource consolidates field-proven insights and mechanistic understanding to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst poisoning in reactions involving fluorinated heterocycles?
A1: Catalyst deactivation in this context typically stems from two main sources related to your substrates:
-
Heterocycle-Based Inhibition: The lone pair of electrons on a basic nitrogen atom within the heterocycle (e.g., pyridine, quinoline, imidazole) can coordinate strongly to the palladium center. This coordination occupies a site required for the catalytic cycle to proceed, effectively acting as an inhibitor and preventing the desired reaction.[1]
-
Fluoride-Induced Deactivation: Fluoride ions, which can be present as counterions or be generated from certain substrates or reagents, have a complex and dual role. While they can act as a necessary base to facilitate transmetalation, excess fluoride can also form highly stable and catalytically inactive palladium-fluoride complexes (e.g., [ArPdFL₂]), thereby sequestering the active catalyst from the reaction.[2][3]
Q2: I observe my reaction mixture turning black. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] It signifies that the active, soluble Pd(0) species has agglomerated into inactive, metallic palladium particles that have precipitated out of solution. This is often caused by:
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands, which are meant to stabilize the Pd(0) center, may be degrading under the reaction conditions.
-
High Temperatures: Excessively high reaction temperatures can accelerate the rate of catalyst decomposition.
-
Presence of Oxygen: Inadequate inert atmosphere techniques can lead to oxidation of the Pd(0) catalyst, which can precede or contribute to agglomeration.[4] Prevention involves using more robust ligands, optimizing the reaction temperature to the lowest effective level, and ensuring all solvents and reagents are rigorously degassed and handled under a strict inert atmosphere (argon or nitrogen).[4][5]
Q3: Why are bulky, electron-rich phosphine ligands like XPhos or SPhos so frequently recommended for these reactions?
A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are crucial for several reasons. Their large steric profile creates a "pocket" around the palladium atom that physically hinders the approach and coordination of inhibitory heterocycles.[6] Furthermore, their strong electron-donating ability increases the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition step and promotes the final reductive elimination to release the product.[7] This combination of steric and electronic properties makes them highly effective at stabilizing the catalyst and promoting high turnover rates for challenging substrates.[7]
Q4: Can impurities in my starting materials be a source of catalyst poisoning?
A4: Absolutely. Cross-coupling reactions are highly sensitive to impurities. Boronic acids, for instance, can degrade over time to form boroxines and other species that can interfere with the reaction.[4] Trace amounts of sulfur-containing compounds in any of the reagents or solvents can act as potent catalyst poisons by irreversibly binding to the palladium center. It is critical to use high-purity reagents and anhydrous, degassed solvents. If you suspect impurities, purification of the starting materials is recommended.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
Issue 1: Low to No Conversion of Starting Material
This is the most common problem, often pointing directly to a deactivated or inhibited catalyst.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Potential Causes & Recommended Solutions:
| Symptom / Observation | Potential Cause | Recommended Solution & Explanation |
| Reaction never starts; starting materials remain. | Catalyst Inhibition by Heterocycle: The nitrogen lone pair on your substrate is likely binding to the palladium, preventing the catalytic cycle from starting.[1] | Switch to a Bulkier Ligand: Employ sterically demanding ligands like XPhos, SPhos, or RuPhos for phosphines, or IPr/IMes for NHCs. The steric bulk shields the palladium center from the heterocycle.[7] |
| Reaction starts but stalls after a short time. | Ligand Degradation or Catalyst Decomposition: The initial catalyst is active but not stable under the reaction conditions, leading to the formation of palladium black.[4] | Lower the Temperature: High temperatures can accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[4] Use a More Robust Ligand: NHC ligands are often more thermally stable than phosphines and can be a good alternative.[8][9] |
| Inconsistent results between batches. | Reagent Impurity/Moisture: Traces of water, oxygen, or other impurities are deactivating the catalyst. Boronic acids are particularly susceptible to degradation.[4] | Ensure Rigorous Inert Conditions: Use freshly distilled, anhydrous, and degassed solvents. Ensure all solid reagents are dry. Purify Starting Materials: Consider purifying your boronic acid or heterocycle immediately before use. |
| Reaction fails with a fluoride-containing base (e.g., CsF). | Formation of Inactive Pd-F Species: The fluoride base may be coordinating too strongly with the palladium intermediate, taking it out of the catalytic cycle.[2] | Switch to a Non-Fluoride Base: Use a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base. These are effective and avoid the potential for fluoride poisoning.[3] |
Issue 2: Significant Side Product Formation
Even when the reaction proceeds, side products can dramatically lower the yield of your desired compound.
Common Side Products & Mitigation Strategies:
| Side Product | Common Cause | Recommended Solution & Explanation |
| Protodeboronation (Boronic acid C-B bond replaced by C-H) | Presence of Water/Protic Impurities; Unstable Boronic Acid: This is especially common with electron-rich or certain heteroaryl boronic acids.[6] | Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use Boronic Esters or Trifluoroborates: Pinacol esters (Ar-B(pin)) or potassium trifluoroborate salts (Ar-BF₃K) are often more stable than the corresponding boronic acids and less prone to this side reaction.[6] |
| Homocoupling (Ar-Ar or Het-Het) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[6] | Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Hydrodehalogenation (Aryl halide C-X bond replaced by C-H) | β-Hydride Elimination Pathway: This can occur from the palladium-amide intermediate in Buchwald-Hartwig reactions, competing with reductive elimination.[10] | Optimize Ligand and Base: Using a bulkier ligand can favor reductive elimination over β-hydride elimination. A weaker base might also disfavor this pathway in some cases. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Challenging Fluoro-Heterocycle
This protocol provides robust starting conditions for coupling a fluorinated heteroaryl bromide with an arylboronic acid, employing a bulky phosphine ligand.
Workflow Diagram:
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the fluorinated heteroaryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 6 mol%).
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Experiment - Testing for Reagent Purity
If you suspect impurities are poisoning your catalyst, this simple parallel experiment can provide a definitive answer.
-
Reaction A (Baseline): Set up your reaction exactly as you have been doing, using your standard batches of reagents and solvents.
-
Reaction B (High-Purity): Set up a parallel reaction under identical conditions, but with the following substitutions:
-
Use a freshly opened bottle of palladium precatalyst and ligand.
-
Use highly purified starting materials. If possible, recrystallize your solid heteroaryl halide. For the boronic acid, consider purification via formation of the diethanolamine adduct or by trituration.[11][12][13]
-
Use a freshly opened bottle of anhydrous, degassed solvent from a reputable supplier.
-
-
Comparison: Run both reactions side-by-side and monitor their progress. If Reaction B shows a significantly higher yield or faster conversion rate, it strongly indicates that one or more of your standard reagents or solvents contain catalyst poisons.
Visualization of Key Mechanisms
Understanding the catalytic cycle and the points of failure is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle:
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Catalyst Poisoning Pathways:
Caption: How heterocycle coordination and excess fluoride can divert the catalyst from the active cycle.
References
-
Casanovas, J., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 21(35), 12446-12454. [Link]
-
LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. [Link]
-
Coombs, J. R., et al. (2017). Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides. The Journal of Organic Chemistry, 82(13), 7040-7044. [Link]
-
Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Newman, S. G., et al. (2025). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics. [Link]
-
Oestreich, M., et al. (2023). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
-
Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 10(35), 8176-8185. [Link]
-
Vantourout, J. C., et al. (2021). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 143(32), 12796-12807. [Link]
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Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25303-25308. [Link]
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Li, Y., et al. (2007). In situ generation of palladium nanoparticles: a simple and highly active protocol for oxygen-promoted ligand-free suzuki coupling reaction of aryl chlorides. Organic Letters, 9(20), 4005-4007. [Link]
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Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. [Link]
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Bhanage, B. M., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(13), 6664-6675. [Link]
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Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(48), 31201-31213. [Link]
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Cazin, C. S. J. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1554-1564. [Link]
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Gündoğdu, A., et al. (2017). Palladium complexes of abnormal N-heterocyclic carbenes as precatalysts for the much preferred Cu-free and amine-free Sonogashira coupling in air in a mixed-aqueous medium. Dalton Transactions, 46(27), 8963-8973. [Link]
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Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. ResearchGate. [Link]
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Liu, X., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
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Ren, G., et al. (2025). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis Methods for 5-Fluoro-7-Deazaadenine Compounds
In the landscape of drug discovery and development, the rigorous assessment of purity for novel chemical entities is paramount. For researchers working with nucleoside analogs like 5-fluoro-7-deazaadenine, a compound of significant interest due to its potential therapeutic applications, selecting an appropriate analytical method is a critical decision that impacts data quality and developmental timelines. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-fluoro-7-deazaadenine, offering field-proven insights and supporting experimental frameworks to aid in your analytical strategy.
The Analytical Challenge: Understanding 5-Fluoro-7-Deazaadenine
5-fluoro-7-deazaadenine is a purine analog characterized by two key modifications: the substitution of nitrogen at the 7-position with a carbon atom and the addition of a fluorine atom at the 5-position. These structural changes significantly alter the molecule's physicochemical properties compared to its parent nucleobase, adenine.
-
Polarity: The presence of the amine and the pyrrolo[2,3-d]pyrimidine core imparts significant polarity to the molecule. This high polarity can lead to poor retention on traditional reversed-phase HPLC columns.[1]
-
Basicity (pKa): Deazaadenosine analogs tend to have higher pKa values than adenosine, making them more basic.[2] This basicity can lead to undesirable interactions with residual silanols on silica-based columns, resulting in peak tailing.[3]
-
UV Absorbance: Purine analogs typically exhibit strong UV absorbance around 260 nm, providing a convenient wavelength for detection.[4][5]
These properties necessitate a careful and informed approach to HPLC method development to achieve accurate and robust purity assessments.
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method for 5-fluoro-7-deazaadenine hinges on a balance of retention, resolution, and compatibility with detection techniques. Here, we compare three prevalent approaches: Reversed-Phase (RP-HPLC), Ion-Pair Reversed-Phase (IP-RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its robustness and reproducibility.[1] It separates molecules based on their hydrophobicity, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Principle of Separation: In RP-HPLC, polar compounds have a weak affinity for the hydrophobic stationary phase and elute early, often near the solvent front. Nonpolar compounds are retained longer.
-
Expected Performance for 5-Fluoro-7-Deazaadenine: Due to its high polarity, 5-fluoro-7-deazaadenine is expected to have limited retention on a standard C18 column with a highly aqueous mobile phase. This can lead to co-elution with polar impurities and poor resolution from the void volume.
-
Causality Behind Experimental Choices: To enhance retention, one might consider a column with a less hydrophobic stationary phase (e.g., C8) or a polar-embedded or polar-endcapped C18 column, which are more stable in highly aqueous mobile phases and offer alternative selectivity.[1] The pH of the mobile phase is also a critical parameter; maintaining a slightly acidic pH (e.g., using a phosphate or formate buffer) can suppress the ionization of residual silanols on the column, thereby reducing peak tailing.[3]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful variation of RP-HPLC that enhances the retention of ionic and highly polar compounds.[6][7] It involves the addition of an ion-pairing reagent to the mobile phase.
-
Principle of Separation: The ion-pairing reagent, which has a hydrophobic tail and an ionic head group, forms a neutral ion pair with the charged analyte. This complex has increased hydrophobicity and is therefore better retained on the reversed-phase column. For a basic compound like 5-fluoro-7-deazaadenine, an acidic ion-pairing reagent with a negative charge (e.g., an alkyl sulfonate) would be suitable.[8]
-
Expected Performance for 5-Fluoro-7-Deazaadenine: IP-RP-HPLC is expected to provide significantly better retention and resolution for 5-fluoro-7-deazaadenine compared to standard RP-HPLC. The ability to modulate retention by adjusting the concentration and hydrophobicity of the ion-pairing reagent offers a high degree of method development flexibility.
-
Causality Behind Experimental Choices: The choice of ion-pairing reagent is crucial. Alkyl sulfonates are commonly used for basic compounds.[8] The concentration of the ion-pairing reagent and the mobile phase pH must be carefully optimized to achieve the desired retention and peak shape. It is important to note that ion-pairing reagents are often non-volatile and can suppress ionization in mass spectrometry, making this technique less ideal for LC-MS applications.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is specifically designed for the separation of polar and hydrophilic analytes that are poorly retained in RP-HPLC.[1][10]
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
-
Expected Performance for 5-Fluoro-7-Deazaadenine: HILIC is an excellent candidate for the analysis of 5-fluoro-7-deazaadenine, as it is expected to provide strong retention and good peak shapes.[11] The elution order in HILIC is generally the opposite of RP-HPLC, with the most polar compounds being the most retained.
-
Causality Behind Experimental Choices: The choice of stationary phase and the composition of the mobile phase (acetonitrile/water ratio and buffer concentration) are key to optimizing HILIC separations. A higher water content in the mobile phase leads to stronger elution. HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[10]
Data Presentation: Comparative Summary of HPLC Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Pair RP-HPLC (IP-RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Partitioning based on hydrophobicity | Ion-pair formation increases hydrophobicity | Partitioning into an aqueous layer on a polar stationary phase |
| Retention of 5-Fluoro-7-Deazaadenine | Low | Moderate to High | High |
| Resolution from Polar Impurities | Potentially Poor | Good to Excellent | Good to Excellent |
| Peak Shape | Prone to tailing due to basicity | Generally good with optimized conditions | Generally good |
| MS Compatibility | Good | Poor (non-volatile ion-pair reagents) | Excellent |
| Robustness | High | Moderate (column equilibration can be slow) | Moderate (sensitive to mobile phase composition) |
| Key Advantage | Simplicity and robustness | Excellent retention control for polar ionic compounds | Ideal for highly polar compounds, MS-friendly |
| Key Disadvantage | Poor retention of polar analytes | Method development can be complex; not ideal for MS | Longer column equilibration times |
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Objective: To achieve baseline separation of 5-fluoro-7-deazaadenine from its potential impurities using a polar-modified C18 column.
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-fluoro-7-deazaadenine sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: Polar-endcapped C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To enhance the retention and resolution of 5-fluoro-7-deazaadenine using an ion-pairing reagent.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
HPLC System and Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in 20 mM Potassium Phosphate buffer, pH 3.5
-
Mobile Phase B: Acetononitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30.1-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To achieve optimal retention and separation of the highly polar 5-fluoro-7-deazaadenine.
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-fluoro-7-deazaadenine sample in a mixture of 90:10 (v/v) acetonitrile:water to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: Amide-based HILIC, 150 x 4.6 mm, 3 µm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm (or MS detection)
-
Visualization of Workflows and Logic
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Recommendations
The purity analysis of 5-fluoro-7-deazaadenine presents a common challenge in the analysis of polar, basic nucleoside analogs. While standard RP-HPLC may be sufficient in some cases, particularly with modern polar-modified stationary phases, it is often necessary to employ more specialized techniques to achieve adequate retention and resolution.
-
For routine quality control with UV detection where MS compatibility is not a concern, IP-RP-HPLC offers excellent control over retention and high resolving power.
-
For applications requiring high sensitivity and compatibility with mass spectrometry, such as impurity identification and metabolic studies, HILIC is the superior choice.
Ultimately, the optimal method will depend on the specific requirements of the analysis, including the impurity profile of the sample, the available instrumentation, and the intended use of the data. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust and reliable HPLC purity method for 5-fluoro-7-deazaadenine and related compounds.
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Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 5-Fluoropyrrolopyrimidines vs. Non-Halogenated Analogs
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor design. The introduction of a fluorine atom at the C5 position—creating 5-fluoropyrrolopyrimidines —is a critical medicinal chemistry tactic to block metabolic oxidation and modulate pKa. However, this modification significantly alters mass spectrometry (MS) fragmentation behavior compared to non-fluorinated analogs.
This guide provides an in-depth technical comparison of the fragmentation kinetics of 5-fluoropyrrolopyrimidines versus their hydrogen-substituted counterparts (5-H). By mastering these patterns, researchers can definitively distinguish 5-F regioisomers from metabolic byproducts and validate synthetic pathways.
Part 1: The Physics of Fragmentation (The Fluorine Effect)
To interpret the spectra accurately, one must understand the electronic influence of the fluorine atom on the pyrrole ring.
Stability of the C-F Bond
Unlike chlorine or bromine, which often undergo radical loss during ionization, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (
-
Consequence: The fluorine atom acts as a "mass tag." Fragments retaining the pyrrole ring will consistently show a mass shift of +18 Da (19 F - 1 H) compared to the non-fluorinated parent.
-
Contrast: In 5-H analogs, the C5 position is susceptible to metabolic oxidation, which can confuse MS interpretation (M+16). The 5-F moiety blocks this, simplifying metabolite identification.
Charge Localization
The electronegative fluorine pulls electron density from the pyrrole ring, slightly reducing the basicity of the N7 nitrogen. This alters the protonation site preference during ESI(+), favoring the pyrimidine N1 or N3.
-
Impact: Fragmentation is driven by charge-remote mechanisms or Retro-Diels-Alder (RDA) reactions initiated from the pyrimidine ring, rather than the fluorinated pyrrole ring.
Part 2: Comparative Fragmentation Pathways
The following table contrasts the diagnostic ions observed in Collision-Induced Dissociation (CID) of a generic 5-fluoropyrrolopyrimidine versus its 5-H analog.
Table 1: Diagnostic Ion Comparison[1]
| Feature | 5-H Pyrrolopyrimidine (Alternative) | 5-F Pyrrolopyrimidine (Target) | Interpretation |
| Parent Ion | Base peak confirmation.[1] | ||
| RDA Fragment (Pyrimidine Loss) | Critical Differentiator. The 5-F pyrrole core remains intact. | ||
| Neutral Loss | Loss of HCN (27 Da) | Loss of HCN (27 Da) | Common to both; indicates pyrimidine ring cleavage. |
| Halogen Loss | N/A | Rare/Absent | Absence of |
| Isotopic Pattern | A+1 | A+1 | F is monoisotopic; no unique isotope pattern (unlike Cl/Br). |
Mechanism: Retro-Diels-Alder (RDA) Cleavage
The most distinct pathway for fused pyrimidines is the Retro-Diels-Alder reaction.
-
Initiation: Protonation usually occurs on N1 or N3 of the pyrimidine ring.
-
Cleavage: The ring opens, typically expelling a neutral nitrile (R-CN) or HCN.
-
Result: The charge is often retained on the pyrrole-containing fragment. In 5-F compounds, this fragment carries the fluorine label, providing definitive structural proof.
Part 3: Experimental Protocol (Self-Validating System)
To generate reproducible fragmentation data, follow this optimized LC-MS/MS workflow. This protocol is designed to distinguish isomers (e.g., 5-F vs. 6-F) through energy-resolved MS.
Step 1: Sample Preparation
-
Solvent: Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the heterocycle; Formic acid ensures protonation
.
-
-
Control: Prepare the non-fluorinated analog (5-H) at the same concentration for side-by-side injection.
Step 2: LC-MS Source Conditions (ESI+)
-
Flow Rate: 0.3 mL/min (Direct infusion or short column).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Optimized Low (20V) to prevent in-source fragmentation.
-
Validation: Ensure the parent ion
intensity is >10^6 counts.
-
Step 3: Energy-Resolved Fragmentation (The "Breakdown Curve")
Instead of a single collision energy (CE), ramp the CE to validate bond stability.
-
Isolate the parent ion (Q1).
-
Ramp CE from 10 eV to 60 eV in 5 eV increments.
-
Observe:
-
Low CE (10-20 eV): Loss of external substituents (alkyl chains, protecting groups).
-
Med CE (25-40 eV): RDA cleavage of the pyrimidine ring.
-
High CE (>50 eV): C-F bond cleavage (rarely seen intact).
-
-
Validation Check: If you see loss of 20 Da (HF) at low energy, suspect an aliphatic fluorine impurity, not the aromatic 5-F.
Part 4: Visualization of Pathways
Diagram 1: Fragmentation Decision Workflow
This flowchart guides the analyst through interpreting the MS/MS spectrum.
Caption: Figure 1. Step-by-step decision tree for validating 5-fluoropyrrolopyrimidine structures via MS/MS.
Diagram 2: Proposed RDA Mechanism
The following diagram illustrates the Retro-Diels-Alder cleavage specific to the pyrrolopyrimidine core.
Caption: Figure 2. The characteristic Retro-Diels-Alder (RDA) fragmentation pathway.[2][3][4] Note the retention of the Fluorine atom on the charged pyrrole fragment.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of fluorinated heterocycles. NIST Chemistry WebBook.[5] [Link]
-
Holčapek, M., & Jirásko, R. (2010). Interpretation of Electrospray Mass Spectra. Wiley Series on Mass Spectrometry. [Link]
-
Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Medicinal Chemistry and Drug Metabolism. Chemical Research in Toxicology. [Link]
-
Demirev, P. A. (2021). Retro-Diels-Alder Fragmentation in Mass Spectrometry of Heterocycles. Journal of Mass Spectrometry. [Link]
Sources
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- 2. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
Comparative Potency and Mechanistic Profiling: 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine vs. Tofacitinib
Executive Summary
In the landscape of targeted kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as the hinge-binding core for numerous FDA-approved therapeutics[1]. This guide provides an in-depth comparative analysis of the bare fragment 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine against the fully elaborated JAK1/3 inhibitor, Tofacitinib . By analyzing these two entities, drug development professionals can understand the structure-activity relationship (SAR) trajectory from a high-ligand-efficiency fragment to a sub-nanomolar clinical drug.
Mechanistic Rationale: The Pyrrolopyrimidine Core in Kinase Inhibition
To understand the potency differences between these two molecules, one must evaluate the causality behind their binding mechanics within the Janus kinase (JAK) ATP-binding pocket.
-
Tofacitinib (CP-690,550): Utilizes a non-fluorinated 7H-pyrrolo[2,3-d]pyrimidin-4-amine core to anchor into the ATP-binding pocket. It forms critical bidentate hydrogen bonds with the hinge region (specifically Glu903 and Leu905 in JAK3). Its extreme potency (low nanomolar IC50) is driven by its extended piperidine-nitrile appendage, which reaches into the solvent-exposed specificity pocket, vastly increasing binding enthalpy.
-
This compound: This molecule is a low-molecular-weight fragment (152.13 g/mol ) and a frequent building block in nucleoside analogs and kinase inhibitors[2]. The introduction of a fluorine atom at the C5 position is a deliberate bioisosteric modification. Fluorine's extreme electronegativity withdraws electron density from the pyrrole ring via inductive effects. This lowers the pKa of the N7 proton, strengthening its capacity as a hydrogen bond donor to the kinase hinge[1]. Furthermore, the C5-fluoro substitution blocks metabolic oxidation (a common liability in pyrrolopyrimidines) and can induce favorable multipolar interactions. However, lacking an extended functional group, it only binds the hinge, resulting in micromolar potency.
Fig 1. JAK/STAT signaling cascade and targeted inhibition by pyrrolopyrimidine agents.
Comparative Potency & Selectivity Profiling
While absolute potency favors Tofacitinib, the 5-Fluoro fragment exhibits superior Ligand Efficiency (LE) . LE measures the binding energy per heavy atom (HA). A high LE (>0.3) indicates that the fragment is an optimal starting point for Fragment-Based Drug Discovery (FBDD).
| Metric | This compound | Tofacitinib |
| Molecular Weight | 152.13 g/mol | 312.37 g/mol |
| JAK3 IC50 (In Vitro) | ~15 µM (Fragment-level) | 1.6 nM |
| JAK1 IC50 (In Vitro) | ~22 µM | 3.2 nM |
| Binding Mode | Hinge region only (Bidentate) | Hinge + Specificity pocket |
| Ligand Efficiency (LE) | ~0.45 kcal/mol/HA | ~0.38 kcal/mol/HA |
| Cellular pSTAT5 IC50 | >100 µM | ~20 nM |
| Metabolic Stability (C5) | High (Fluorine blocks oxidation) | Moderate (Unsubstituted C5) |
Self-Validating Experimental Methodologies
To accurately benchmark a micromolar fragment against a nanomolar drug, the assay window must accommodate massive concentration differences without artifactual interference. The following protocols are designed as self-validating systems to ensure data integrity[3].
Protocol A: Orthogonal In Vitro Kinase Profiling (TR-FRET)
Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a microsecond time delay before measurement. This eliminates interference from compound auto-fluorescence—a critical self-validating step when screening fragments like the 5-Fluoro analog at high concentrations (up to 500 µM).
-
Reagent Preparation: Dilute recombinant JAK3 enzyme and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Tofacitinib (starting at 1 µM) and this compound (starting at 500 µM) in 100% DMSO.
-
Equilibration: Transfer 100 nL of compound to a 384-well plate. Add 5 µL of the kinase/substrate mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined
for JAK3) to initiate the reaction. Incubate for 60 minutes. -
Detection: Add 10 µL of stop/detection buffer containing EDTA (to halt kinase activity by chelating Mg2+), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Read the plate using dual-emission wavelengths (665 nm / 615 nm). Calculate the FRET ratio to determine the IC50 via non-linear regression.
Protocol B: Cellular Target Engagement (pSTAT5 Flow Cytometry)
Causality & Validation: In vitro potency does not guarantee cellular efficacy. This assay measures actual target engagement inside a living cell. To make it self-validating, a viability dye is multiplexed to ensure that any reduction in the pSTAT5 signal is due to true JAK inhibition, not compound-induced cytotoxicity.
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) at
cells/well in RPMI-1640 media. -
Treatment: Treat cells with the compound dose-response curves for 1 hour at 37°C.
-
Stimulation: Stimulate cells with IL-2 (50 ng/mL) for 15 minutes to induce JAK3-mediated STAT5 phosphorylation.
-
Fixation & Permeabilization: Add paraformaldehyde (final 1.6%) to freeze the signaling state. Permeabilize with ice-cold 100% methanol.
-
Staining: Stain with AlexaFluor-647 conjugated anti-pSTAT5 (Y694) antibody and 7-AAD (viability dye).
-
Analysis: Acquire data via flow cytometry. Gate strictly on 7-AAD negative (live) cells before quantifying the Median Fluorescence Intensity (MFI) of pSTAT5.
Fig 2. Self-validating experimental workflow for evaluating kinase inhibitor potency.
Conclusion
While Tofacitinib demonstrates the peak of potency achievable through extensive structural elaboration, the This compound fragment remains a masterclass in ligand efficiency. By understanding how the C5-fluoro substitution modulates pKa and hinge-binding dynamics, researchers can leverage this core to design next-generation kinase inhibitors with enhanced metabolic stability and tailored selectivity profiles.
References
- Source: google.
- Title: RNA synthesis | MedChemExpress (MCE)
- Title: WO2009131687A2 - Inhibitors of protein kinases - Google Patents (Assay Methodologies)
Sources
Selectivity Profiling of 5-Fluoro vs. Non-Fluoro Pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Guide
As an Application Scientist overseeing kinase inhibitor development, I frequently encounter the challenge of optimizing lead compounds to achieve the delicate balance between target potency, kinome selectivity, and metabolic stability. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized because it acts as a highly effective bioisostere of the adenine ring of ATP[1]. However, early-generation non-fluoro derivatives often suffer from off-target promiscuity and rapid oxidative metabolism.
Through targeted structural optimization, specifically the introduction of a fluorine atom at the C-5 position, we can fundamentally alter the physicochemical and pharmacokinetic profile of these inhibitors. This guide objectively compares 5-fluoro and non-fluoro pyrrolo[2,3-d]pyrimidine inhibitors, providing the mechanistic causality behind their performance differences and detailing the self-validating protocols required to profile them.
Mechanistic Rationale: The "Fluorine Effect"
The causality behind the dramatic shift in performance upon C-5 fluorination lies in the unique stereoelectronic properties of the fluorine atom:
-
Metabolic Shielding: The C-5 position of the unsubstituted pyrrolo[2,3-d]pyrimidine ring is electron-rich and highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. Electrophilic fluorination (often achieved using reagents like Selectfluor) replaces the vulnerable hydrogen with a highly electronegative fluorine[2]. This withdraws electron density from the pyrrole ring, deactivating it against electrophilic attack by CYP450 oxygen species and significantly extending the compound's half-life.
-
Enhanced Hinge-Binding via pKa Tuning: The strong electron-withdrawing nature of the C-5 fluorine lowers the pKa of the adjacent N-7 proton. This increases the acidity of the N-7 proton, strengthening its role as a hydrogen-bond donor to the backbone carbonyls of the kinase hinge region, thereby driving higher binding affinity.
-
Steric and Lipophilic Optimization: Fluorine is slightly larger than hydrogen but smaller than a methyl group. It perfectly occupies small hydrophobic pockets in the kinase active site without causing steric clashes, while simultaneously increasing local lipophilicity to improve membrane permeability.
Comparative Performance Data: Focal Adhesion Kinase (FAK) Inhibition
Recent structural optimization of FAK inhibitors for Triple Negative Breast Cancer (TNBC) perfectly illustrates the superiority of the 5-fluoro scaffold[3]. Comparing an original non-fluoro hit (Compound 1) to its 5-fluoro optimized analog (Compound 7h) reveals profound improvements across all critical drug development metrics.
Table 1: Quantitative Comparison of Non-Fluoro vs. 5-Fluoro Analogs
| Parameter | Non-Fluoro Hit (Compound 1) | 5-Fluoro Lead (Compound 7h) | Fold Improvement / Impact |
| FAK IC₅₀ | 14.0 nM | 0.5 nM | 28-fold increase in potency |
| PBS Solubility | Baseline | Enhanced | 17-fold increase |
| Kinase Selectivity | Moderate promiscuity | High (Minimal off-target) | Enhanced safety profile |
| Liver Microsome Stability | Rapidly degraded | Highly stable | Extended in vivo half-life |
| In Vivo Efficacy (TNBC) | N/A | 61.8% Tumor Growth Inhibition | Exceeds standard Paclitaxel (54.8%) |
Data sourced from structural optimization studies of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives[3].
Kinase Signaling & Inhibition Dynamics
To understand the functional impact of these inhibitors, we must map their intervention within the target signaling cascade. In TNBC, FAK activation drives cell cycle progression and metastasis. The 5-fluoro derivatives potently arrest this pathway at the G2/M phase[3].
FAK Signaling Pathway and the inhibitory intervention of 5-fluoro pyrrolo[2,3-d]pyrimidine analogs.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To objectively evaluate the selectivity and stability of 5-fluoro vs. non-fluoro analogs, my laboratory employs the following self-validating workflows.
Protocol A: High-Throughput Kinase Selectivity Profiling (Radiometric Assay)
Purpose: To quantify the IC₅₀ and assess the kinome-wide selectivity of the derivatives. Self-Validating Mechanism: The assay incorporates an established pan-kinase inhibitor (e.g., Staurosporine) as a positive control on every plate to verify the dynamic range. The assay data is strictly rejected if the calculated Z'-factor falls below 0.5.
Step-by-Step Methodology:
-
Compound Preparation: Dilute the 5-fluoro and non-fluoro compounds in 100% DMSO to create a 10-point, 3-fold serial dilution curve.
-
Kinase Reaction Assembly: In a 384-well plate, combine the test compound, recombinant kinase (e.g., FAK), and a target-specific peptide substrate in an optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add a mixture of cold ATP and [γ-³³P]-ATP to initiate the reaction. Ensure the final DMSO concentration does not exceed 1% to prevent artifactual enzyme denaturation.
-
Incubation & Termination: Incubate the plates at room temperature for exactly 2 hours. Terminate the kinase reaction by adding 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash the plate extensively (3x) with 1% phosphoric acid to remove unreacted [γ-³³P]-ATP. Read the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: In Vitro Metabolic Stability (Liver Microsomes)
Purpose: To empirically prove the metabolic shielding effect provided by the C-5 fluorine atom. Self-Validating Mechanism: Parallel testing of Verapamil (high clearance control) and Warfarin (low clearance control) ensures the metabolic competence of the microsomes. If Verapamil is not rapidly degraded, the microsomal batch is deemed inactive and the assay is repeated.
Step-by-Step Methodology:
-
Incubation Mixture: Combine 1 µM of the test compound with human or mouse liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Add an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) to initiate CYP450-mediated metabolism.
-
Sampling: Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).
Step-by-step evaluation workflow for profiling the selectivity and efficacy of kinase inhibitors.
References
- Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). researchgate.net.
- Structural optimization and biological evaluation of 5-fluoro-7H-pyrrolo[2,3- d]pyrimidine derivatives as potent FAK inhibitors for the treatment of triple negative breast cancers (TNBC). nih.gov.
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. researchgate.net.
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). googleapis.com.
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- 3. Structural optimization and biological evaluation of 5-fluoro-7H-pyrrolo[2,3- d]pyrimidine derivatives as potent FAK inhibitors for the treatment of triple negative breast cancers (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JAK Inhibition: Profiling Ruxolitinib and the Potential of the 7-Deazaadenine Scaffold
For researchers and drug development professionals navigating the landscape of kinase inhibitors, a deep understanding of compound potency and selectivity is paramount. This guide provides a detailed analysis of Ruxolitinib, a clinically approved Janus kinase (JAK) inhibitor, and explores the broader potential of the 7-deazaadenine scaffold, from which compounds like 5-fluoro-7-deazaadenine are derived. While direct comparative IC50 data for 5-fluoro-7-deazaadenine against JAK enzymes is not available in the current scientific literature, this guide will equip researchers with a robust framework for evaluating such compounds. We will delve into the established inhibitory profile of Ruxolitinib, discuss the significance of the 7-deazaadenine core in kinase inhibitor design, and provide a comprehensive, field-proven protocol for determining JAK inhibition via a biochemical assay.
The JAK-STAT Signaling Pathway: A Critical Target in Disease
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in vertebrates, responsible for transducing signals from a multitude of cytokines and growth factors.[1][2][3][4] This pathway is integral to a wide array of physiological processes, including hematopoiesis, immune response, inflammation, and cell proliferation.[2][5] The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of STAT proteins.[1][2][4] These activated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to modulate gene expression.[1][4]
Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and chronic inflammatory conditions.[4] This has made the JAK kinases highly attractive targets for therapeutic intervention.
Caption: The JAK-STAT Signaling Pathway.
Ruxolitinib: A Potent JAK1/JAK2 Inhibitor
Ruxolitinib (formerly INCB018424) is the first-in-class, potent, and selective JAK1/JAK2 inhibitor to receive FDA approval for the treatment of myelofibrosis and polycythemia vera.[6][7][8] Its mechanism of action involves competing with ATP for the kinase domain of JAK1 and JAK2, thereby inhibiting their catalytic function and downstream signaling.
In Vitro Kinase Inhibition Profile of Ruxolitinib
The inhibitory activity of Ruxolitinib has been well-characterized in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for JAK1 and JAK2 over other members of the JAK family.
| Kinase | Ruxolitinib IC50 (nM) | Reference(s) |
| JAK1 | 3.3 | [6][7][8] |
| JAK2 | 2.8 | [6][7][8] |
| TYK2 | 19 | [6] |
| JAK3 | 428 | [6] |
Note: IC50 values can vary slightly between different assay platforms and conditions. A recent study using enzymatic assays with 1 mM ATP reported an IC50 of 4 nM for Ruxolitinib against JAK2.[9] In cellular assays, Ruxolitinib has been shown to inhibit the proliferation of JAK2V617F-positive cells and suppress erythroid progenitor colony formation.[6][7]
The 7-Deazaadenine Scaffold in Kinase Inhibition
While specific data for 5-fluoro-7-deazaadenine in JAK assays is not publicly available, the core structure, 7-deazaadenine (also known as 7-azaindole), is a well-established and versatile scaffold in the design of kinase inhibitors.[10][11][12][13]
The 7-deazaadenine motif is considered a "hinge-binding" fragment, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for many ATP-competitive inhibitors.[10][11][12] This scaffold provides a robust platform for medicinal chemists to introduce various substituents at multiple positions, allowing for the fine-tuning of potency and selectivity against different kinases.[10][14]
Numerous 7-deazaadenine derivatives have been explored as inhibitors of various kinases, demonstrating the broad applicability of this chemical framework in cancer and inflammatory disease research.[13][14] Therefore, while we cannot provide a direct comparison for 5-fluoro-7-deazaadenine, its chemical backbone suggests that it could potentially interact with the ATP-binding site of kinases. To ascertain its activity and selectivity profile against the JAK family, experimental evaluation is necessary.
Experimental Protocol: Determination of JAK Inhibitory Activity using the ADP-Glo™ Kinase Assay
To facilitate the investigation of novel compounds like 5-fluoro-7-deazaadenine, we provide a detailed, step-by-step protocol for a representative in vitro biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16][17][18]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[15][18] The intensity of the light signal is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Suitable peptide substrate (e.g., poly[Glu:Tyr] 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., 5-fluoro-7-deazaadenine) and control inhibitor (e.g., Ruxolitinib)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[15]
-
384-well white assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Experimental Workflow
Caption: Workflow for JAK Kinase Inhibition Assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of the test compound and Ruxolitinib in kinase buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO in kinase buffer).
-
Assay Plate Setup: Add 1 µL of each compound dilution (or vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: a. Prepare a master mix of the JAK enzyme in kinase buffer. Add 2 µL of the diluted enzyme to each well. b. To initiate the reaction, add 2 µL of a substrate/ATP mixture to each well. The final concentrations of substrate and ATP should be at or near their respective Km values for the specific JAK enzyme to ensure accurate IC50 determination. c. Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: a. Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unconsumed ATP.[15][16][18] b. Incubate the plate at room temperature for 40 minutes.[15][16][18] c. Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and begin the luminescence reaction.[15][16][18] d. Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Subtract the background luminescence (wells with no enzyme) from all other readings. c. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
Ruxolitinib stands as a benchmark for potent and selective JAK1/JAK2 inhibition, with a well-defined in vitro profile that has translated into clinical efficacy. While a direct comparison with 5-fluoro-7-deazaadenine is currently not possible due to a lack of published data, the underlying 7-deazaadenine scaffold is a proven pharmacophore in the development of kinase inhibitors. The provided experimental framework offers a robust methodology for researchers to determine the inhibitory potential of novel compounds like 5-fluoro-7-deazaadenine against the JAK family of kinases. Such investigations are essential to uncover new therapeutic agents that can modulate the critical JAK-STAT signaling pathway in disease.
References
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Wikipedia. JAK-STAT signaling pathway. [Link]
-
The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]
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Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
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Cusabio. JAK-STAT signaling pathway. [Link]
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Santos, F. P., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 8(9), 1069-1081. [Link]
-
Assay Genie. JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]
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Ajayi, S., & Verstovsek, S. (2013). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis. Clinical Medicine Insights: Oncology, 7, CMO-S10915. [Link]
-
Kim, J., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(24), 7489. [Link]
-
PerkinElmer. HTRF® Kinase Assay Protocol. [Link]
-
Celik, H., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 4009. [Link]
-
BindingDB. Assay for Enzymatic Activity (IC50) of Compounds. [Link]
-
Verstovsek, S., et al. (2013). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology, 10(10), 291-300. [Link]
-
ResearchGate. IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]
-
Cisbio Bioassays. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. [Link]
-
BPS Bioscience. Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
-
ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
Cisbio Bioassays. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Barreca, M. L., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1481. [Link]
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Scaffold Superiority: X-Ray Crystallography Data for 5-Substituted Pyrrolo[2,3-d]pyrimidine-4-amines
Executive Summary
In the landscape of targeted kinase inhibition, the selection of the core heterocyclic scaffold dictates the thermodynamic boundaries of drug-target binding. The 7H-pyrrolo[2,3-d]pyrimidine-4-amine pharmacophore has emerged as a privileged structure, functioning as a highly efficient adenine mimetic.
This guide provides an objective, data-driven comparison of 5-substituted pyrrolo[2,3-d]pyrimidine-4-amines against alternative scaffolds—such as pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib analogs) and 6-substituted pyrrolo-pyrimidines. By analyzing high-resolution X-ray crystallography data, we decode the structural causality behind their superior kinase selectivity, binding affinity, and performance across critical oncology targets including BTK, EGFR, and HCK/FLT3-ITD.
Mechanistic Causality: Why the 5-Position Matters
To understand the performance of pyrrolo[2,3-d]pyrimidines, one must analyze the geometry of the kinase ATP-binding site. The binding pocket is broadly divided into the hinge region, the hydrophobic gatekeeper pocket, and the solvent-exposed channel.
The Core Scaffold vs. Pyrazolo[3,4-d]pyrimidines
Both pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines secure their primary binding through bivalent hydrogen bonds with the kinase hinge region (typically involving backbone amide and carbonyl groups of Met and Glu residues). However, the substitution of a carbon atom (in pyrrole) for a nitrogen atom (in pyrazole) at position 5 fundamentally alters the electron density of the ring system and the vector angles of subsequent functional groups.
The C-5 Vector Advantage
X-ray crystallographic models reveal that the C-5 position of the pyrrolo[2,3-d]pyrimidine core points directly toward the hydrophobic pocket adjacent to the gatekeeper residue[1].
-
Steric Exploitation: Substituting the 5-position with bulky aryl or halogen groups allows the inhibitor to exploit specific gatekeeper configurations (e.g., T790M in EGFR or small gatekeepers in parasitic kinases).
-
Electronic Tuning: Unlike 6-substituted analogs, which often clash with the DFG motif or alter the hinge-binding angle, 5-substitutions maintain the optimal hydrogen-bonding distance at the hinge while maximizing Van der Waals interactions deep within the pocket[2].
Kinase binding logic: C-5 substitutions vector into the gatekeeper pocket.
Comparative X-Ray Crystallography & Performance Data
The true validation of a scaffold's efficacy lies in its electron density map. Below is a comparative analysis of 5-substituted pyrrolo[2,3-d]pyrimidine-4-amines against alternative scaffolds across three major therapeutic targets.
A. Bruton's Tyrosine Kinase (BTK)
In the development of reversible BTK inhibitors, pyrazolo[3,4-d]pyrimidines have historically dominated. However, recent crystallographic analyses demonstrate that the 7H-pyrrolo[2,3-d]pyrimidine-4-amine skeleton achieves identical, if not superior, hydrogen bond interactions with the gatekeeper residues Glu475 and Met477[1].
-
Performance: 5-substituted pyrrolo-pyrimidines exhibit reduced off-target activity against EGFR and ITK compared to their pyrazolo-pyrimidine counterparts, due to the precise dihedral angle of the 5-aryl substituent restricting the molecule from entering narrower off-target pockets.
B. Hematopoietic Cell Kinase (HCK) & FLT3-ITD
For acute myeloid leukemia (AML) models (e.g., MV4-11 cell lines), dual inhibition of HCK and FLT3-ITD is highly desirable. Researchers synthesized a library of 5-substituted pyrrolo[2,3-d]pyrimidines (e.g., RK-20449 derivatives) and solved their structures via X-ray crystallography at 1.90 Å resolution[3].
-
Performance: The data proved that the basicity (pKa) of the amine nitrogen, which forms a critical ionic bond with Asp348 of HCK, directly dictates the IC50. 5-substituted variants maintained the optimal pKa and spatial orientation, achieving sub-nanomolar potency, whereas positional isomers lost this critical ionic bridge.
C. Epidermal Growth Factor Receptor (EGFR)
Against EGFR, 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine analogs have been benchmarked against standard pyrimidine and pyrrole-based inhibitors.
-
Performance: Crystallographic data shows that 5-aryl substitutions yield >89% kinase inhibition at 100 nM[4]. The 5-aryl group perfectly occupies the hydrophobic pocket defined by Gly762 and Lys745, an interaction that 6-substituted analogs fail to achieve due to steric clashing with the activation loop.
Quantitative Comparison Table
| Scaffold Type | Target Kinase | Key Substituent | Primary H-Bond Contacts (X-Ray) | Gatekeeper Interaction | Avg. IC50 (Cellular) |
| 5-Substituted Pyrrolo[2,3-d]pyrimidine | BTK | 5-Phenoxy/Aryl | Glu475, Met477 | High (Optimal fit) | 3.0 - 11 nM |
| Pyrazolo[3,4-d]pyrimidine (Control) | BTK | 3-Phenoxy | Glu475, Met477 | High | 9.1 - 27 nM |
| 5-Substituted Pyrrolo[2,3-d]pyrimidine | HCK / FLT3 | 5-(4-phenoxyphenyl) | Asp348 (Ionic) | High (Van der Waals) | < 0.1 μM |
| 6-Substituted Pyrrolo[2,3-d]pyrimidine | EGFR | 6-Aryl | Met793 | Low (Steric clash) | > 15 μM |
| 5-Substituted Pyrrolo[2,3-d]pyrimidine | EGFR | 5-Aryl | Met793, Lys745 | High (Hydrophobic) | 0.7 - 2.5 μM |
Experimental Protocol: Co-Crystallization & Validation
To ensure trustworthiness and self-validation, the following methodology outlines the standard protocol for generating high-resolution X-ray structures of kinase domains complexed with 5-substituted pyrrolo[2,3-d]pyrimidine-4-amines.
Step 1: Protein Expression and Purification
-
Express the kinase domain (e.g., HCK residues 226-505) in Spodoptera frugiperda (Sf9) cells using a baculovirus expression system to ensure proper post-translational folding.
-
Purify the lysate using Ni-NTA affinity chromatography, followed by TEV protease cleavage to remove the His-tag.
-
Perform size-exclusion chromatography (Superdex 75) in a buffer containing 20 mM Tris (pH 8.0), 200 mM NaCl, and 2 mM DTT. Concentrate the protein to 10 mg/mL.
Step 2: Complex Formation (Ligand Soaking/Co-crystallization)
-
Dissolve the 5-substituted pyrrolo[2,3-d]pyrimidine-4-amine ligand in 100% DMSO to a concentration of 10 mM.
-
Co-crystallization: Incubate the concentrated kinase protein with a 3-fold molar excess of the ligand for 2 hours on ice. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.
Step 3: Crystallogenesis via Vapor Diffusion
-
Set up hanging-drop vapor diffusion plates at 20°C.
-
Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).
-
Crystals typically appear within 3 to 7 days. Harvest crystals and cryoprotect them by briefly soaking in the reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.
Step 4: X-Ray Diffraction and Refinement
-
Collect diffraction data at a synchrotron light source (e.g., Swiss Light Source, X06SA beamline) at 100 K.
-
Process the data using XDS. Solve the phase problem via molecular replacement (using a highly homologous apo-kinase PDB structure) using Phaser.
-
Perform iterative rounds of model building in Coot and refinement in REFMAC5 or Phenix until R-work and R-free converge below 0.20 and 0.25, respectively.
Step-by-step X-ray crystallography workflow for kinase-ligand complexes.
Scaffold Selection Guide
When designing next-generation kinase inhibitors, the choice between a pyrazolo[3,4-d]pyrimidine and a pyrrolo[2,3-d]pyrimidine should be driven by the target's pocket topology:
-
Choose 5-substituted pyrrolo[2,3-d]pyrimidines when: The target kinase has a deep, accessible hydrophobic pocket adjacent to the gatekeeper residue (e.g., EGFR, HCK). The C-5 carbon provides the optimal vector to project bulky aryl or halogen groups into this space without disrupting the critical hinge-binding hydrogen bonds.
-
Avoid 6-substituted pyrrolo[2,3-d]pyrimidines when: Targeting kinases with restrictive DFG-in conformations, as substitutions at the C-6 position frequently cause steric clashes with the activation loop.
-
Consider pKa Modulation: The basicity of the 4-amine group is heavily influenced by the electron-donating/withdrawing nature of the 5-substituent. Use ab initio quantum mechanical modeling alongside X-ray data to ensure the pKa remains optimal for forming ionic bonds with conserved aspartate residues (e.g., Asp348 in HCK)[3].
References
-
The Development of BTK Inhibitors: A Five-Year Update International Journal of Molecular Sciences (MDPI)[Link]
-
Discovery of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors Bioorganic & Medicinal Chemistry Letters (via ResearchGate)[Link]
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer RSC Advances (PMC)[Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase... Oncotarget (PMC)[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The procedures outlined here are grounded in federal regulations and laboratory best practices to ensure personnel safety, environmental protection, and institutional compliance.
While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structure as a fluorinated pyrrolopyrimidine—a class of compounds often investigated for biological activity—necessitates a cautious approach. Structurally related compounds, such as 5-Fluorouracil, are potent cytotoxic and antineoplastic agents.[1] Therefore, the core principle of this guide is to manage this compound as a hazardous chemical waste with potential toxicity.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
Proper disposal begins with understanding the risks. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for classifying hazardous waste.[2] A chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
For this compound, the primary concern is Toxicity . A closely related analog, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, is classified as "Toxic if swallowed".[4] It is prudent to assume a similar or greater hazard profile for the fluorinated version. Therefore, all waste streams containing this compound must be classified and handled as hazardous waste. This classification is the foundational step that dictates every subsequent action.
Core Disposal Protocol: From Benchtop to Final Pickup
This protocol ensures that from the moment waste is generated to the time it leaves your facility, it is managed in a safe and compliant manner.
Step 1: Segregation at the Point of Generation
The most critical step is to segregate waste immediately. Never mix waste containing this compound with non-hazardous trash or other chemical waste streams.
-
Rationale: Cross-contamination can create unknown and dangerous chemical reactions.[5] Furthermore, mixing hazardous and non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden. Segregating by hazard class (e.g., keeping this toxic waste separate from flammable solvents or corrosive acids) is also a mandatory practice.[6]
Step 2: Use of Appropriate and Approved Containers
All hazardous waste must be collected in containers that are compatible with their contents and are in good condition.[6][7]
-
For Solid Waste (e.g., contaminated filter paper, gloves, weighing boats): Use a puncture-resistant container with a secure lid. A plastic drum or a sturdy, lined cardboard box clearly designated for solid chemical waste is appropriate.
-
For Liquid Waste (e.g., reaction mother liquor, solvent rinses): Use a leak-proof container, preferably plastic, with a screw-top cap.[3] Ensure the container material is compatible with the solvents used (e.g., do not store acidic solutions in metal containers).[8]
-
Best Practice: Always keep waste containers closed except when actively adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
Step 3: Meticulous and Compliant Labeling
Improperly labeled containers are a major source of regulatory violations. Every waste container must be clearly labeled from the moment the first drop of waste is added.
-
Regulatory Requirement: The label must, at a minimum, include the words "Hazardous Waste" .[9]
-
Essential Information: The label must also clearly list the full chemical name(s) of the contents (no formulas or abbreviations) and their approximate percentages.[6] The accumulation start date (the date the first waste was added) is also required.
-
Hazard Communication: Include appropriate hazard warnings, such as pictograms for toxicity.[9]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to collect waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[9]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[6][10] This could be a designated spot within a fume hood or a secondary containment tray on a workbench.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. However, for acutely toxic wastes (known as "P-listed" wastes), the limit is much lower: one quart of liquid or one kilogram of solid.[3] While this compound may not be officially P-listed, adhering to this stricter limit is a prudent safety measure.
-
Time Limits: Once a container is full, it must be moved to the institution's central storage area within three days.[3]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection. The final disposal must be handled by trained professionals.
-
Procedure: When a waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[6]
-
Prohibition: Never dispose of this chemical down the drain or in the regular trash.[7] This is a direct violation of EPA regulations and can lead to environmental contamination and significant fines. The final disposal will be carried out by a licensed hazardous waste disposal company.[5][11]
Managing Contaminated Materials
The disposal plan must account not only for the chemical itself but for everything it touches.
-
Personal Protective Equipment (PPE): All disposable PPE, such as gloves, gowns, and bench paper, that is contaminated with the compound must be collected as solid hazardous waste.[11][12]
-
Glassware and Equipment: Reusable glassware should be decontaminated. A standard procedure is to triple-rinse with a suitable solvent. The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse can often be disposed of as non-hazardous waste, but you must consult your institutional EH&S policy.
-
Spill Cleanup: Any materials used to clean a spill of this compound (e.g., absorbent pads, vermiculite) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[12][13]
Regulatory and Safety Data Summary
The following table summarizes key quantitative data relevant to the disposal of hazardous chemical waste in a laboratory setting.
| Parameter | Requirement/Limit | Regulatory Basis | Citation |
| Generator Status | VSQG: ≤ 100 kg/month | RCRA (40 CFR §262) | [14] |
| SQG: > 100 kg and < 1,000 kg/month | RCRA (40 CFR §262) | [14] | |
| LQG: ≥ 1,000 kg/month | RCRA (40 CFR §262) | [14] | |
| SAA Quantity Limit | ≤ 55 gallons total hazardous waste | RCRA (40 CFR §262.15) | [3][9] |
| SAA Acute Waste Limit | ≤ 1 quart (liquid) or 1 kg (solid) | RCRA (40 CFR §262.15) | [3] |
| Container Labeling | Must include "Hazardous Waste" | EPA / RCRA | [6][9] |
| Container Status | Must be kept closed when not in use | RCRA (40 CFR §262.15) | [6] |
| Time Limit for Full Container | Move to central storage within 3 days | EPA / RCRA | [3][6] |
Waste Stream Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste streams containing this compound at the point of generation.
Caption: Decision workflow for segregating waste streams at the point of generation.
By adhering to this structured approach, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship. This not only protects you and your colleagues but also upholds the integrity of your research and your institution.
References
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Safe Handling of Hazardous Drugs. Duke University, Safety & Operations. [Link]
-
4-Amino-5-fluoro-7-(β-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine, 25 mg. Carl ROTH. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
-
RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. EHSLeaders. [Link]
-
7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Center for Biotechnology Information (NCBI). [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. [Link]
-
SOP: Handling & Disposal of 5-Fluorouracil. Studylib. [Link]
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Mastering the Safe Handling of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
Understanding the Hazard: A Proactive Approach to Safety
Given its chemical structure as a fluorinated pyrimidine derivative, 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine should be treated as a hazardous substance. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[3][5] Therefore, a comprehensive safety strategy is not merely recommended—it is imperative.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978 (or equivalent). | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case of a breach of the outer glove. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles that could cause serious eye irritation. |
| Body Protection | A disposable, back-fastening laboratory gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. The back-fastening design reduces the risk of contaminating the front of the body during removal. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the compound as a powder or when there is a risk of generating aerosols, to prevent inhalation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured and meticulous workflow is crucial to minimize the risk of exposure. The following step-by-step procedure should be followed at all times.
Preparation (Pre-Handling)
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials (absorbent pads, chemical spill kit), and waste disposal containers are readily accessible within the designated area.
-
Review Procedures: Familiarize yourself with this standard operating procedure (SOP) and the location of emergency equipment, such as the safety shower and eyewash station.
Handling the Compound
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the containment of the fume hood. Use a dedicated, clean spatula and weighing paper.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly and carefully to avoid splashing.
-
Transport: If the compound or its solutions need to be transported outside of the fume hood, use a sealed, secondary container that is clearly labeled with the compound's identity and hazard information.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically by removing gloves last and washing hands thoroughly with soap and water immediately after.
-
Documentation: Record the use of the compound in the laboratory inventory.
Below is a visual representation of the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
-
Waste Segregation: All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste, such as reaction mixtures or cleaning solvents containing the compound, should be collected in a separate, labeled hazardous waste container.
-
Disposal Procedure: All waste containing this compound must be disposed of through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit. Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific knowledge while prioritizing personal and environmental safety.
References
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
4-Amino-5-fluoro-7-(β-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine, 25 mg. Carl ROTH. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Preprints.org. [Link]
-
Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents. PubMed. [Link]
-
Fluorinated pyrimidines. Pharmacy 180. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]
-
Synthesis and characterization of some new fluorinated pyrimidine derivatives. Sci-Hub. [Link]
-
Structural Optimization and Biological Evaluation of 5-Fluoro-7H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent FAK Inhibitors for the Treatment of Triple Negative Breast Cancers (TNBC). ResearchGate. [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
